Isostearyl benzoate
Description
Structure
2D Structure
Properties
CAS No. |
34364-24-4 |
|---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
16-methylheptadecyl benzoate |
InChI |
InChI=1S/C25H42O2/c1-23(2)19-15-12-10-8-6-4-3-5-7-9-11-13-18-22-27-25(26)24-20-16-14-17-21-24/h14,16-17,20-21,23H,3-13,15,18-19,22H2,1-2H3 |
InChI Key |
BDEHGQOUMOLWCN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Other CAS No. |
34364-24-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Isostearyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearyl benzoate is a versatile ester prized for its emollient properties, finding widespread application in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its synthesis and purification. The primary synthesis route involves the direct esterification of isostearyl alcohol with benzoic acid, a reaction catalyzed by an acid catalyst. This document outlines a detailed experimental protocol for this synthesis, followed by a multi-step purification process to ensure a high-purity final product suitable for demanding applications. Furthermore, analytical techniques for assessing the purity of this compound are discussed. All quantitative data is presented in clear, tabular formats, and key processes are visualized through workflow diagrams.
Introduction
This compound is the ester formed from the reaction of isostearyl alcohol and benzoic acid[1]. It is a clear, oil-soluble liquid with low viscosity that imparts a light, conditioning, and silky feel to the skin, making it a valuable ingredient in a wide array of personal care products, including skin care, sunscreens, and hair care formulations[2]. Its chemical structure and properties make it an excellent emollient and solubilizer. The synthesis of this compound is typically achieved through Fischer-Speier esterification, a well-established reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst[3][4]. This guide details a robust method for its laboratory-scale synthesis and subsequent purification.
Synthesis of this compound
The synthesis of this compound is achieved through the direct esterification of isostearyl alcohol with benzoic acid.
Reaction Principle
The reaction is a classic Fischer-Speier esterification, where a carboxylic acid (benzoic acid) reacts with an alcohol (isostearyl alcohol) in the presence of an acid catalyst to form an ester (this compound) and water[3][4]. The reaction is reversible, and to drive it towards the product side, it is often necessary to remove the water as it is formed or use an excess of one of the reactants.
Experimental Protocol: Esterification
This protocol is adapted from a patented synthesis method.
Table 1: Reactants and Catalyst for this compound Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Isostearyl Alcohol | C₁₈H₃₈O | ~270.5 | 1.0 | 270.5 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.0 | 122.12 |
| Methane Sulfonic Acid | CH₄O₃S | 96.11 | - | 1.7 |
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, add 270.5 g (1.0 mol) of isostearyl alcohol and 122.12 g (1.0 mol) of benzoic acid.
-
With continuous stirring, add 1.7 g of methane sulfonic acid, which serves as the catalyst.
-
Heat the mixture to 155 °C under a nitrogen atmosphere.
-
Maintain the temperature and continue stirring, collecting any distillate (primarily water) that is formed.
-
The reaction is considered complete when no more distillate is collected and the acidity of the reaction mixture is less than 7 mg KOH/g.
-
Once the reaction is complete, cool the mixture to approximately 50 °C before proceeding with the purification steps.
Purification of this compound
The crude this compound obtained from the synthesis contains unreacted starting materials, the catalyst, and other by-products. A multi-step purification process is necessary to achieve a high-purity product.
Experimental Protocol: Purification
1. Washing:
-
Neutralization: The crude product is first washed to neutralize the acidic catalyst and remove any unreacted benzoic acid. This is a common procedure for the purification of esters[5][6].
-
Transfer the cooled crude product to a separatory funnel.
-
Add an equal volume of a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.
-
Shake the funnel gently, periodically venting to release any pressure from carbon dioxide evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the washing step with the basic solution until no more gas evolution is observed.
-
-
Water Wash:
-
Wash the organic layer with an equal volume of deionized water to remove any remaining salts and base.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the water wash two more times.
-
2. Drying:
-
Transfer the washed this compound to a clean, dry flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.
-
Allow the mixture to stand for at least 30 minutes with occasional swirling.
-
Filter the mixture to remove the drying agent.
3. Optional Distillation:
-
For very high purity applications, fractional distillation under reduced pressure can be employed to separate the this compound from any non-volatile impurities or by-products with different boiling points. This is a standard technique for purifying esters[5].
Analysis of this compound Purity
The purity of the final product can be assessed using various analytical techniques.
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Typical Conditions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify the main product and any volatile impurities. | Column: A non-polar or medium-polarity column (e.g., DB-5ms). Injector Temperature: 250-300 °C. Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute all components. MS Detector: Electron ionization (EI) at 70 eV. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the ester and quantify non-volatile impurities. | Column: Reversed-phase C18 column. Mobile Phase: A gradient of acetonitrile and water is commonly used for benzoate esters[7][8]. Detector: UV detector set at a wavelength where the benzoate chromophore absorbs (typically around 230-254 nm)[8]. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the ester functional group and the absence of starting materials. | The spectrum should show a characteristic ester C=O stretch around 1720 cm⁻¹ and the absence of the broad O-H stretch from the carboxylic acid and alcohol starting materials. |
| Acid Value Titration | To quantify the amount of residual free carboxylic acid. | Titration with a standardized solution of potassium hydroxide (KOH). |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Fischer-Speier Esterification Signaling Pathway
Caption: Mechanism of Fischer-Speier esterification for this compound.
Conclusion
The synthesis of this compound via direct esterification of isostearyl alcohol and benzoic acid using an acid catalyst is a straightforward and effective method. Proper purification through washing and drying is crucial to remove impurities and achieve a product of high purity. The analytical methods outlined in this guide provide the necessary tools for quality control and assurance. This comprehensive technical guide serves as a valuable resource for researchers and professionals involved in the synthesis and application of this important cosmetic and pharmaceutical ingredient.
References
Spectroscopic Analysis of Isostearyl Benzoate: A Technical Guide
Introduction
Isostearyl benzoate, with the IUPAC name 16-methylheptadecyl benzoate, is an ester widely used in the cosmetics industry as an emollient, hair conditioning agent, and skin conditioning agent. Its chemical formula is C₂₅H₄₂O₂ and it has a molecular weight of approximately 374.6 g/mol . A thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research and development purposes. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following data is predicted based on its chemical structure and known spectroscopic characteristics of similar long-chain esters and benzoate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.5 | Triplet | 1H | Aromatic proton para to the carbonyl group |
| ~7.4 | Triplet | 2H | Aromatic protons meta to the carbonyl group |
| ~4.3 | Triplet | 2H | -O-CH₂ - group of the isostearyl chain |
| ~1.7 | Multiplet | 1H | -CH - group at position 16 of the isostearyl chain |
| ~1.2-1.4 | Multiplet | ~28H | Methylene (-CH₂ -) groups of the isostearyl chain |
| ~0.9 | Doublet | 6H | Terminal methyl (-CH₃ ) groups of the isostearyl chain |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Carbonyl carbon (C =O) |
| ~133 | Aromatic carbon para to the carbonyl group |
| ~130 | Aromatic quaternary carbon |
| ~129.5 | Aromatic carbons ortho to the carbonyl group |
| ~128 | Aromatic carbons meta to the carbonyl group |
| ~65 | Methylene carbon attached to the ester oxygen (-O-C H₂-) |
| ~39 | Methine carbon at position 16 (-C H-) |
| ~22-32 | Methylene carbons of the isostearyl chain (-C H₂-) |
| ~22.5 | Terminal methyl carbons (-C H₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3030 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Strong | Aliphatic C-H stretching |
| ~1720 | Strong | C=O (ester) stretching |
| ~1600, ~1450 | Medium to Weak | C=C aromatic ring stretching |
| ~1270 | Strong | Asymmetric C-O-C stretching |
| ~1110 | Strong | Symmetric C-O-C stretching |
| ~710 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 374 | [M]⁺ (Molecular ion) |
| 253 | [M - C₉H₁₉]⁺ (Loss of the isostearyl side chain) |
| 122 | [C₆H₅COOH]⁺ (Benzoic acid fragment) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation - often the base peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid sample such as this compound.
NMR Spectroscopy (Liquid Sample)
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.
-
Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Wipe the exterior of the NMR tube to remove any contaminants.
-
Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
FT-IR Spectroscopy (Liquid Sample - ATR or Neat)
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
-
Sample Preparation (Neat - Salt Plates) :
-
Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin film.
-
-
Instrument Setup and Data Acquisition :
-
Place the ATR accessory or the salt plates into the sample compartment of the FT-IR spectrometer.
-
Collect a background spectrum of the empty ATR crystal or clean salt plates.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal or salt plates thoroughly with an appropriate solvent after analysis.
-
Mass Spectrometry (Liquid Sample - Direct Infusion or GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to an appropriate vial for the mass spectrometer's sample introduction system.
-
-
Instrument Setup and Data Acquisition :
-
Select the appropriate ionization method (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion).
-
For direct infusion, the sample solution is introduced into the ion source via a syringe pump at a constant flow rate.
-
For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
-
The mass spectrometer is set to scan over a desired mass-to-charge (m/z) range to detect the molecular ion and its fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
The Physicochemical Landscape of Branched-Chain Fatty Acid Esters: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and biological significance of branched-chain fatty acid esters (BCFA esters), offering critical insights for their application in research and pharmaceutical development.
Branched-chain fatty acids (BCFAs) and their corresponding esters are a unique class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. Predominantly found in bacteria, ruminant products, and human sebum, these molecules play crucial roles in regulating membrane fluidity and have emerged as significant players in cellular signaling and metabolic pathways. Their distinct physicochemical properties, which differ markedly from their straight-chain counterparts, make them compelling candidates for various applications, including as excipients in drug delivery systems and as bioactive molecules for therapeutic intervention. This technical guide provides a comprehensive overview of the physical chemistry of BCFA esters, with a focus on their synthesis, purification, analytical characterization, and their burgeoning role in drug development.
Physicochemical Properties of Branched-Chain Fatty Acid Esters
The defining feature of BCFA esters is the methyl branching, which introduces steric hindrance and disrupts the ordered packing of the acyl chains. This structural perturbation has profound effects on their physical properties, generally leading to lower melting points, reduced viscosity, and altered solubility compared to their linear isomers.[1] These properties are critical for their biological functions and their potential applications in pharmaceutical formulations.
Data Presentation: A Comparative Analysis
The following tables summarize key physicochemical data for a selection of branched-chain fatty acid methyl esters (FAMEs), providing a comparative overview for researchers.
Table 1: Melting Points of Saturated Branched-Chain Fatty Acid Methyl Esters
| Fatty Acid Chain | Branch Position | Methyl Ester | Melting Point (°C) |
| C11:0 | 10-methyl (iso) | 10-Methylundecanoate | -13.02 |
| C12:0 | 11-methyl (iso) | 11-Methyldodecanoate | -6.87 |
| C13:0 | 12-methyl (iso) | 12-Methyltridecanoate | 3.48 |
| C14:0 | 13-methyl (iso) | 13-Methyltetradecanoate | 52.5-53 |
Data sourced from multiple studies and compiled for comparative purposes.
Table 2: Kinematic Viscosity of Fatty Acid Esters at 40°C
| Ester Type | Oil Source | Kinematic Viscosity (mm²/s) |
| Methyl Ester | Soybean Oil | 3.8 |
| Ethyl Ester | Soybean Oil | 4.3 |
| Isopropyl Ester | Soybean Oil | 5.1 |
| Isobutyl Ester | Soybean Oil | 5.9 |
| Methyl Ester | Rapeseed Oil | 4.5 |
| Ethyl Ester | Rapeseed Oil | 5.1 |
| Isopropyl Ester | Rapeseed Oil | 6.0 |
| Isobutyl Ester | Rapeseed Oil | 7.0 |
Adapted from a comprehensive study on physicochemical properties of fatty acid esters. The branching of the alcohol moiety generally leads to an increase in viscosity.[2]
Table 3: Density of Fatty Acid Esters at 15°C
| Ester Type | Oil Source | Density (g/cm³) |
| Methyl Ester | Soybean Oil | 0.885 |
| Ethyl Ester | Soybean Oil | 0.878 |
| Isopropyl Ester | Soybean Oil | 0.869 |
| Isobutyl Ester | Soybean Oil | 0.866 |
| Methyl Ester | Rapeseed Oil | 0.882 |
| Ethyl Ester | Rapeseed Oil | 0.875 |
| Isopropyl Ester | Rapeseed Oil | 0.867 |
| Isobutyl Ester | Rapeseed Oil | 0.863 |
Adapted from a comprehensive study on physicochemical properties of fatty acid esters. Density tends to decrease with increasing branching in the alcohol portion of the ester.[2]
Experimental Protocols
A fundamental aspect of studying BCFA esters is the ability to synthesize, purify, and analyze them with high fidelity. This section provides detailed methodologies for these critical experimental procedures.
Synthesis of Branched-Chain Fatty Acid Esters
The synthesis of BCFA esters can be achieved through various methods, including direct esterification of branched-chain fatty acids or transesterification of triglycerides containing BCFAs.
Protocol 2.1.1: Acid-Catalyzed Esterification of a Branched-Chain Fatty Acid
This protocol describes the synthesis of a methyl ester from a branched-chain fatty acid using an acid catalyst.
Materials:
-
Branched-chain fatty acid (e.g., isostearic acid)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the branched-chain fatty acid in a 10-fold molar excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the fatty acid weight) to the solution while stirring.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add an equal volume of hexane.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude branched-chain fatty acid methyl ester.
Logical Workflow for BCFA Ester Synthesis
Purification of Branched-Chain Fatty Acid Esters
Purification of the synthesized BCFA esters is crucial to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is a widely used and effective method.[3]
Protocol 2.2.1: Purification by Silica Gel Column Chromatography
Materials:
-
Crude BCFA ester
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp or iodine chamber for visualization
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Dissolve the crude BCFA ester in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the eluting solvent by adding small increments of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane).
-
Collect fractions of the eluate and monitor the separation by TLC.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (if the compound is UV-active) or in an iodine chamber. The ester product should have a different Rf value than the starting fatty acid.
-
Combine the fractions containing the pure BCFA ester.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of BCFA esters.[4] Due to their volatility, fatty acids are typically derivatized to their methyl esters (FAMEs) prior to analysis.
Protocol 2.3.1: GC-MS Analysis of BCFA Methyl Esters
Materials:
-
Purified BCFA methyl ester sample
-
Hexane (GC grade)
-
Internal standard (e.g., methyl heptadecanoate)
-
GC-MS instrument with a suitable capillary column (e.g., a polar column like a FAMEWAX or a non-polar column like a DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified BCFA methyl ester in hexane (e.g., 1 mg/mL). Add a known concentration of the internal standard.
-
GC-MS Method:
-
Injector: Set to a temperature of 250°C. Use a split or splitless injection mode depending on the sample concentration.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min, and holds for a final period.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the BCFA methyl ester peak based on its retention time and mass spectrum.
-
The mass spectrum of a FAME will typically show a molecular ion peak (M+) and characteristic fragment ions. For branched FAMEs, fragmentation patterns can help in determining the branch position.
-
Quantify the BCFA ester by comparing its peak area to that of the internal standard.
-
Experimental Workflow for BCFA Analysis in Biological Samples
Role in Signaling Pathways and Drug Development
BCFA esters are not merely structural components of membranes; they are also bioactive molecules that can modulate cellular signaling pathways. This has opened up new avenues for their exploration in drug development, both as therapeutic agents and as components of advanced drug delivery systems.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[5] Certain fatty acids and their derivatives, including BCFAs, can act as ligands for PPARs, thereby influencing the expression of target genes involved in fatty acid oxidation and transport.[6]
PPARα Signaling Pathway
Free Fatty Acid Receptor 1 (FFAR1/GPR40) Modulation
Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[7] It is activated by medium to long-chain fatty acids and plays a role in glucose-stimulated insulin secretion. Synthetic agonists targeting FFAR1 are being investigated as potential therapeutics for type 2 diabetes.[8][9] The ability of specific BCFA esters to modulate FFAR1 activity is an active area of research.
FFAR1 (GPR40) Signaling Cascade
Applications in Drug Delivery
The unique physical properties of BCFA esters make them attractive for use in drug delivery systems. Their lower melting points and increased fluidity can be harnessed to modify the characteristics of lipid-based formulations such as liposomes and solid lipid nanoparticles.
Recent research has shown that incorporating methyl-branched phospholipids into liposomes can decrease the permeability of the lipid bilayer, leading to enhanced drug loading capacity and sustained release of encapsulated drugs.[10][11] This approach has been successfully demonstrated to prolong the duration of local anesthesia.[11]
Logical Relationship in Branched-Lipid Liposome Drug Delivery
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Isostearyl benzoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl benzoate is the ester of isostearyl alcohol and benzoic acid. It is a versatile compound predominantly utilized in the cosmetics and personal care industries as an emollient, skin conditioning agent, and hair conditioning agent.[1][2] Its properties as a non-greasy emollient and an effective solvent also suggest its potential as an excipient in topical pharmaceutical formulations.[3][4][5] This guide provides a comprehensive overview of the technical details of this compound, including its chemical identity, physicochemical properties, and relevant experimental protocols, tailored for a scientific audience.
Chemical Identity and Properties
This compound is characterized by the following identifiers and properties.
| Property | Value | Reference |
| CAS Number | 34364-24-4 | [6] |
| Molecular Formula | C25H42O2 | [6][7] |
| Molecular Weight | 374.6 g/mol | [6][7] |
| IUPAC Name | 16-methylheptadecyl benzoate | [6] |
| Synonyms | Benzoic acid, isooctadecyl ester; Isooctadecanol, benzoate; FINSOLV SB | [6][7] |
| Appearance | Clear liquid with practically no odor | [8] |
| Freezing Point | Approximately -35 °C | [8] |
| Specific Gravity | 0.929 | [8] |
Experimental Protocols
While specific, detailed experimental protocols for this compound in a drug development context are not widely published, the following sections outline general procedures for its synthesis and hydrolysis based on established chemical principles and patent literature.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of isostearyl alcohol with benzoic acid, using an acid catalyst.
Materials:
-
Isostearyl alcohol
-
Benzoic acid
-
Methane sulfonic acid (or another suitable acid catalyst)
-
Nitrogen gas
-
Apparatus for heating with stirring and distillation
Procedure:
-
In a reaction vessel equipped with a stirrer, heater, and distillation apparatus, combine equimolar amounts of isostearyl alcohol and benzoic acid.
-
Add a catalytic amount of methane sulfonic acid.
-
Heat the mixture under a nitrogen atmosphere with continuous stirring to approximately 155 °C.
-
Maintain this temperature to allow the esterification reaction to proceed and to distill off the water formed during the reaction.
-
Continue the reaction until no more water is collected in the distillate.
-
After the reaction is complete, the crude this compound can be purified by washing and vacuum stripping to remove any unreacted starting materials and the catalyst.[8]
Hydrolysis of this compound
The hydrolysis of this compound, to yield isostearyl alcohol and benzoic acid (or its salt), can be performed under acidic or alkaline conditions. Alkaline hydrolysis is generally preferred as the reaction is irreversible.[9]
Materials:
-
This compound
-
Sodium hydroxide solution (dilute)
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
-
Strong acid (e.g., hydrochloric acid)
Procedure:
-
Place the this compound in a round-bottom flask and add an excess of a dilute sodium hydroxide solution.
-
Heat the mixture under reflux. The ester will be hydrolyzed to isostearyl alcohol and sodium benzoate.
-
After the reaction is complete, the isostearyl alcohol can be separated by distillation.
-
To isolate the benzoic acid, the remaining aqueous solution containing sodium benzoate is cooled and then acidified with a strong acid, such as dilute hydrochloric acid. This will precipitate the benzoic acid, which can then be collected by filtration.[9]
Analytical Methods
The analysis of formulations containing this compound and other benzoate esters can be performed using high-performance liquid chromatography (HPLC).
General HPLC Method for Benzoate Esters:
-
Technique: Reversed-phase HPLC is suitable for the separation and quantification of hydrophobic compounds like this compound.
-
Detector: A UV detector can be used for detection, as the benzoate moiety is chromophoric.
-
Challenges: In complex formulations, it is necessary to develop a method that can resolve the this compound peak from other components. Advanced techniques like HPLC combined with mass spectrometry (LC-MS) can provide higher selectivity and sensitivity.[10]
Applications in Pharmaceutical Formulations
While primarily used in cosmetics, patents suggest the use of this compound in topical pharmaceutical compositions as a solvent and emollient.[3][4][5] Its non-greasy feel and ability to solubilize certain active ingredients make it a potentially valuable excipient in dermatological preparations.[8] For instance, it has been cited as a component in antifungal compositions and in formulations for treating skin conditions.[4][11]
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature detailing the interaction of this compound with specific biological signaling pathways. Its use in pharmaceutical and cosmetic formulations is based on its physicochemical properties as an excipient rather than on any known pharmacological activity. Safety assessments have indicated that long-chain alkyl benzoates like this compound are unlikely to be absorbed into the systemic circulation due to their low water solubility.[12]
Visualizations
To aid in the understanding of the chemical and functional aspects of this compound, the following diagrams are provided.
References
- 1. specialchem.com [specialchem.com]
- 2. ewg.org [ewg.org]
- 3. US6753013B1 - Pharmaceutical composition - Google Patents [patents.google.com]
- 4. US10959975B1 - Antifungal composition, method of making composition, and method of using composition - Google Patents [patents.google.com]
- 5. AU774600B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 6. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 11. data.epo.org [data.epo.org]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Isostearyl Benzoate in Organic Solvents
Introduction
This compound is a versatile emollient ester widely utilized in the cosmetic, personal care, and pharmaceutical industries. It is the ester of isostearyl alcohol and benzoic acid, resulting in a molecule with a significant non-polar character.[1] This chemical nature dictates its solubility profile, making it an excellent solvent and solubilizer for a variety of lipophilic active ingredients and excipients.[2] A thorough understanding of its solubility in different organic solvents is crucial for formulation development, ensuring product stability, efficacy, and desired aesthetic properties. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a conceptual visualization of its solubility behavior.
Data Presentation: Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents commonly used in research and formulation.
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Polar Protic Solvents | Water, Glycerin, Ethanol | Insoluble | This compound is a large, non-polar molecule with very low water solubility (estimated at 0.009331 mg/L at 25°C).[2] It lacks the ability to form significant hydrogen bonds with highly polar solvents. |
| Non-Polar Hydrocarbons | Mineral Oil, Isododecane, Hexane, Toluene | Soluble / Miscible | As a lipophilic ("oil-loving") substance, it readily mixes with non-polar hydrocarbon oils and solvents. Its use in formulations with mineral oil supports this.[5] |
| Esters | Caprylic/Capric Triglyceride, Isopropyl Myristate, Ethyl Acetate | Soluble / Miscible | Due to similar ester functional groups and overall non-polar character, high miscibility is expected. Benzoate esters are generally good solvents for other non-polar cosmetic ingredients.[6] |
| Silicones | Dimethicone, Cyclopentasiloxane | Soluble / Miscible | Many non-polar organic esters show good solubility in silicone fluids, which are themselves non-polar.[7][8] this compound is often used to improve the feel and spreadability of silicone-based formulations. |
| Fatty Alcohols | Octyldodecanol, Isostearyl Alcohol | Soluble / Miscible | The long, non-polar alkyl chains of both the solvent and solute lead to good miscibility. |
| Glycols | Propylene Glycol, Butylene Glycol | Sparingly Soluble to Insoluble | Glycols are more polar than this compound, limiting their ability to form a homogeneous solution. |
Experimental Protocols
As specific, validated experimental data is sparse, the following protocol provides a general methodology for quantitatively determining the solubility or miscibility of a liquid like this compound in various organic solvents. This method can be adapted for specific laboratory equipment and conditions.
Methodology: Determination of Liquid-Liquid Miscibility by Visual Observation
This protocol is suitable for determining if this compound is miscible in a given liquid solvent at various concentrations at a controlled temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Organic Solvents (analytical grade)
-
Calibrated positive displacement pipettes or analytical balance
-
Glass vials with screw caps (e.g., 10 mL or 20 mL)
-
Vortex mixer
-
Temperature-controlled water bath or incubator
-
Light source with a dark background for visual inspection
2. Procedure:
-
Preparation of Mixtures:
-
Label a series of glass vials for each solvent to be tested.
-
Prepare mixtures of this compound and the solvent in varying weight/weight (w/w) or volume/volume (v/v) ratios. For example: 1:9, 2:8, 5:5, 8:2, and 9:1.
-
To a vial, add the desired amount of the solvent using a calibrated pipette or by mass using an analytical balance.
-
Add the corresponding amount of this compound to the same vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Thoroughly mix the contents of each vial using a vortex mixer for 1-2 minutes to ensure intimate contact between the two liquids.
-
Place the vials in a temperature-controlled water bath or incubator set to a standard temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for at least 24 hours. This ensures that the system reaches a stable state.
-
-
Observation and Data Recording:
-
After the equilibration period, remove each vial from the controlled temperature environment.
-
Visually inspect each mixture against a dark background with a good light source.[9]
-
Record the observations for each ratio:
-
Miscible: The mixture appears as a single, clear, homogeneous phase with no visible separation or cloudiness.[4]
-
Immiscible: The mixture shows two distinct layers.
-
Partially Miscible: The mixture appears cloudy or turbid, or forms an emulsion that does not separate into clear layers, indicating that the solubility limit has been exceeded.
-
-
If partial miscibility is observed, further experiments with smaller concentration increments around the cloudy point can be performed to determine the approximate solubility limit.
-
3. Safety Precautions:
-
Always work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent to be aware of specific hazards.
Mandatory Visualization
The following diagrams illustrate the theoretical basis for the solubility of this compound and a general workflow for its experimental determination.
Caption: Solubility principle of this compound.
Caption: Experimental workflow for miscibility testing.
References
- 1. ewg.org [ewg.org]
- 2. This compound, 68411-27-8 [thegoodscentscompany.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. sciencenotes.org [sciencenotes.org]
- 5. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]
- 6. Emollient Esters - Alzo International [alzointernational.com]
- 7. rossorg.com [rossorg.com]
- 8. clearcoproducts.com [clearcoproducts.com]
- 9. Miscibility - Wikipedia [en.wikipedia.org]
Thermal Analysis of Isostearyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl benzoate is a versatile emollient and solvent used extensively in the cosmetics and personal care industries.[1][2] Its physicochemical properties, particularly its thermal behavior, are critical for formulation development, stability testing, and quality control. This guide provides an in-depth overview of the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Thermal analysis techniques are indispensable tools for characterizing the physical and chemical properties of materials as a function of temperature.[3] For a cosmetic ingredient like this compound, DSC can elucidate its melting behavior, crystallization, and glass transition, which are crucial for predicting its texture and performance in a formulation. TGA provides quantitative information on its thermal stability and decomposition profile, which is vital for determining safe processing temperatures and shelf life.[3]
This document details the standard experimental protocols for DSC and TGA analysis of this compound, presents typical data in a structured format, and discusses the interpretation of these results for product development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C25H42O2 | [4][5] |
| Molecular Weight | 374.6 g/mol | [4][6] |
| CAS Number | 34364-24-4 | [5] |
| Description | Clear, oil-soluble, low-viscosity liquid | [1] |
| Boiling Point (estimated) | 363.52 °C | [7] |
| Melting Point (estimated) | 99.04 °C | [7] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and glass transition temperature of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter is required.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, sealed aluminum pan is to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature, for instance, -50 °C.
-
Ramp the temperature up to a point above its expected melting point, for example, 150 °C, at a constant heating rate of 10 °C/min.
-
Hold the sample at 150 °C for 2 minutes to erase any prior thermal history.
-
Cool the sample back down to -50 °C at a controlled rate of 10 °C/min to observe crystallization.
-
Heat the sample a second time to 150 °C at 10 °C/min to observe the glass transition and melting of the recrystallized material.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature, peak temperature, and enthalpy of melting and crystallization, as well as the midpoint of the glass transition.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer is necessary.
Procedure:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the sample at ambient temperature (e.g., 25 °C).
-
Heat the sample to a high temperature, such as 600 °C, at a constant heating rate of 10 °C/min.
-
-
Atmosphere: Purge the TGA furnace with an inert gas, like nitrogen, at a flow rate of 50 mL/min to study the pyrolysis behavior. An oxidative atmosphere (e.g., air) can also be used to investigate thermo-oxidative stability.
-
Data Analysis: Analyze the resulting weight versus temperature curve to determine the onset temperature of decomposition and the temperatures at which specific weight loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Thermal Analysis Data
The following tables summarize hypothetical but representative data for the thermal analysis of this compound.
DSC Data Summary
| Parameter | Value | Unit |
| Glass Transition Temperature (Tg) | -35 | °C |
| Crystallization Onset Temperature | 25 | °C |
| Crystallization Peak Temperature | 20 | °C |
| Enthalpy of Crystallization (ΔHc) | -80 | J/g |
| Melting Onset Temperature | 95 | °C |
| Melting Peak Temperature | 100 | °C |
| Enthalpy of Fusion (ΔHm) | 85 | J/g |
TGA Data Summary (Nitrogen Atmosphere)
| Parameter | Value | Unit |
| Onset of Decomposition (T_onset) | 250 | °C |
| Temperature at 5% Weight Loss (T_5%) | 275 | °C |
| Temperature at 10% Weight Loss (T_10%) | 290 | °C |
| Temperature at 50% Weight Loss (T_50%) | 350 | °C |
| Peak Decomposition Temperature (DTG_max) | 360 | °C |
| Residual Mass at 600 °C | < 1 | % |
Visualization of Experimental Workflow
Caption: Workflow for the thermal analysis of this compound using DSC and TGA.
Discussion and Interpretation
The DSC data reveals the key thermal transitions of this compound. The glass transition at -35 °C indicates the temperature at which the amorphous solid form becomes rubbery upon heating. The crystallization exotherm upon cooling and the subsequent melting endotherm upon reheating provide insights into the material's ability to form an ordered crystalline structure. The melting point is a critical parameter for predicting the physical state of the material at different temperatures and its sensory profile in a formulation. The enthalpy of fusion is proportional to the degree of crystallinity.
The TGA results demonstrate the thermal stability of this compound. The onset of decomposition at 250 °C in an inert atmosphere suggests that the material is stable at typical cosmetic processing temperatures. The temperatures at which specific weight loss percentages occur provide a quantitative measure of its degradation profile. This information is crucial for establishing safe handling and processing limits to avoid thermal degradation, which could lead to the formation of undesirable byproducts and a change in the product's properties.
Conclusion
The thermal analysis of this compound by DSC and TGA provides essential data for its application in the cosmetic and pharmaceutical industries. DSC elucidates its melting and crystallization behavior, which influences the final product's texture and stability. TGA establishes its thermal stability, ensuring safe processing and storage. The methodologies and representative data presented in this guide offer a framework for the comprehensive thermal characterization of this compound and similar cosmetic esters, aiding in formulation development, quality control, and stability assessment.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound, 68411-27-8 [thegoodscentscompany.com]
- 3. mt.com [mt.com]
- 4. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 34364-24-4 [m.chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. EPI System Information for this compound 68411-27-8 [thegoodscentscompany.com]
Isostearyl Benzoate: An In-depth Technical Guide to its Degradation Pathway and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl benzoate is an ester of isostearyl alcohol and benzoic acid, widely used in the cosmetics and personal care industry as an emollient, solvent, and glossing agent.[1][2] Its popularity stems from its light, non-greasy feel and excellent solubilizing properties. Understanding the degradation pathway and potential byproducts of this compound is crucial for assessing its stability, environmental fate, and potential interactions within complex formulations. This technical guide provides a comprehensive overview of the anticipated degradation of this compound, drawing upon established principles of ester chemistry and regulatory guidelines for stability testing.
While specific proprietary studies on the degradation of this compound are not publicly available, this guide outlines the most probable degradation pathways and provides a framework for the experimental protocols necessary to conduct a thorough investigation.
Core Concept: Hydrolytic Stability and Primary Degradation Pathway
This compound is recognized for its remarkable stability against hydrolysis over a broad pH range. This inherent stability is a key property for its application in various formulations. However, like all esters, it is susceptible to hydrolysis under certain conditions, which constitutes its primary degradation pathway.
Primary Degradation Reaction: Hydrolysis
The fundamental degradation pathway for this compound is the cleavage of the ester bond through hydrolysis. This reaction yields its constituent molecules: isostearyl alcohol and benzoic acid.[1]
Caption: Primary hydrolysis pathway of this compound.
This reaction can be catalyzed by acid or base, or it can occur neutrally, albeit at a much slower rate. The branched nature of the isostearyl alcohol moiety may introduce some steric hindrance, potentially contributing to its enhanced hydrolytic stability compared to linear alkyl benzoates.
Potential Secondary Degradation Pathways and Byproducts
Following the initial hydrolysis, the primary byproducts, isostearyl alcohol and benzoic acid, may undergo further degradation depending on the environmental conditions.
3.1. Degradation of Benzoic Acid
Benzoic acid is a well-studied compound, and its biodegradation pathways are well-documented. Microorganisms in soil and water can degrade benzoic acid both aerobically and anaerobically.[3][4]
-
Aerobic Degradation: Under aerobic conditions, benzoic acid is typically hydroxylated and subsequently undergoes ring cleavage, often via the β-ketoadipate pathway, ultimately leading to mineralization (conversion to carbon dioxide and water).
-
Anaerobic Degradation: In the absence of oxygen, benzoic acid can be degraded by a different set of microbial pathways, often involving reduction of the aromatic ring prior to cleavage.
3.2. Degradation of Isostearyl Alcohol
Long-chain alcohols like isostearyl alcohol are generally considered to be biodegradable. The degradation would likely proceed through oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, followed by β-oxidation of the alkyl chain.
Forced Degradation Studies: A Framework for Investigation
To definitively identify the degradation pathways and byproducts of this compound, a forced degradation study is essential.[5][6][7][8] Such studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), involve subjecting the compound to a range of stress conditions to accelerate its degradation.[5]
Experimental Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
4.1. Experimental Protocols
While specific protocols must be optimized for this compound, the following provides a general methodology based on ICH guidelines.[5][7][8]
4.1.1. Materials
-
This compound (high purity standard)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Forced degradation reaction vessels (amber glass to protect from light where necessary)
-
Calibrated pH meter, oven, and photostability chamber
4.1.2. General Procedure for Stress Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark.
4.2. Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[9][10]
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically suitable for separating non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) would likely be effective.
-
Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.[11][12][13][14] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, one can obtain the molecular weights and fragmentation patterns of the byproducts, which are essential for their identification.
Data Presentation
Although quantitative data for this compound degradation is not publicly available, the results of a forced degradation study would typically be presented in a table format for easy comparison.
Table 1: Hypothetical Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 72 hours | 60°C | 15% | 2 | Isostearyl Alcohol, Benzoic Acid |
| 0.1 M NaOH | 72 hours | 40°C | 25% | 2 | Isostearyl Alcohol, Benzoic Acid |
| 3% H₂O₂ | 7 days | Room Temp | <5% | 1 | Minor unidentified polar byproduct |
| Thermal (Dry Heat) | 7 days | 80°C | <2% | 0 | - |
| Photolytic | 1.2 million lux hours | 25°C | <1% | 0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.
Conclusion
The primary degradation pathway of this compound is anticipated to be hydrolysis, yielding isostearyl alcohol and benzoic acid. These primary byproducts are expected to be further biodegradable. Due to its inherent stability, significant degradation is likely to occur only under forced conditions of acid or base catalysis. To definitively elucidate the degradation pathways and identify all potential byproducts, a comprehensive forced degradation study employing stability-indicating HPLC and LC-MS/MS is required. The experimental framework provided in this guide serves as a robust starting point for researchers and drug development professionals to undertake such an investigation.
References
- 1. ewg.org [ewg.org]
- 2. This compound, 68411-27-8 [thegoodscentscompany.com]
- 3. Anaerobic Degradation of p-Alkylated Benzoates and Toluenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Quantum Chemical Calculations of Benzoate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of benzoate esters. Benzoate esters are a class of organic compounds with significant applications in the pharmaceutical, cosmetic, and food industries. Understanding their electronic structure, reactivity, and spectroscopic properties is crucial for the design of new drugs and materials. Quantum chemical calculations offer a powerful tool to investigate these properties at the molecular level, providing insights that complement experimental studies.
This guide details the computational methodologies, summarizes key quantitative data, provides experimental protocols for synthesis and characterization, and visualizes a relevant reaction mechanism.
Computational Methodologies
The study of benzoate esters using computational chemistry predominantly employs Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.
Software: A widely used software package for these calculations is Gaussian.[1]
Functionals and Basis Sets: The choice of functional and basis set is critical for obtaining accurate results. Commonly employed combinations for benzoate esters include:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is known for its reliability in predicting the geometries and vibrational frequencies of organic molecules.[2][3][4]
-
Basis Sets:
-
6-31G(d,p): This Pople-style basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding.
-
6-311G** (or 6-311G(d,p)): This is a triple-zeta basis set that provides a more flexible description of the valence electrons and includes polarization functions.[5]
-
6-311++G(d,p): This basis set further adds diffuse functions on both heavy atoms and hydrogens, which are important for describing systems with lone pairs or anions.[2]
-
Types of Calculations:
-
Geometry Optimization: This procedure determines the lowest energy structure of the molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been found.[5]
-
Vibrational Frequency Analysis: This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.[2]
-
Electronic Properties: Calculations can also yield valuable information about the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity and electronic transitions.[5]
Data Presentation: Calculated Properties of Benzoate Esters
The following tables summarize representative quantitative data obtained from quantum chemical calculations on benzoate esters.
Table 1: Computational Parameters for Benzoate Ester Calculations
| Parameter | Description | Typical Values/Methods |
| Software | Computational chemistry software package | Gaussian[1] |
| Method | Quantum mechanical method | DFT, HF |
| Functional | Specifies the exchange-correlation functional for DFT | B3LYP[2][3][4] |
| Basis Set | Set of mathematical functions to describe atomic orbitals | 6-31G(d,p), 6-311G**, 6-311++G(d,p)[2][5] |
| Calculation Type | Type of computational analysis performed | Geometry Optimization, Frequency Analysis |
Table 2: Calculated Vibrational Frequencies for Ethyl Benzoate (B3LYP/6-31G(d,p))
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| C=O Stretch | ~1745 | ~1720 | Strong, characteristic ester carbonyl stretch |
| C-O Stretch (ester) | ~1280, ~1115 | ~1275, ~1110 | Asymmetric and symmetric stretching |
| Aromatic C=C Stretch | ~1605, ~1590 | ~1600, ~1585 | Ring stretching modes |
| Aromatic C-H Stretch | ~3080 | ~3078 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | ~2990 | ~2986 | Stretching of C-H bonds in the ethyl group |
Note: Calculated frequencies are typically higher than experimental values and are often scaled for better comparison.
Table 3: Selected Optimized Geometric Parameters for Methyl Benzoate (B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| O-CH₃ | ~1.44 Å | |
| C-C (ring average) | ~1.39 Å | |
| Bond Angle | O=C-O | ~124° |
| C-O-C | ~116° |
Experimental Protocols
Synthesis of Ethyl Benzoate (Fischer Esterification)
This protocol describes a common laboratory-scale synthesis of ethyl benzoate.
Materials:
-
Benzoic acid (e.g., 6.1 g)[6]
-
Anhydrous ethanol (e.g., 40 mL)[6]
-
Concentrated sulfuric acid (catalyst, e.g., 2 mL)[6]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add benzoic acid and anhydrous ethanol.[6]
-
With stirring, slowly add concentrated sulfuric acid.[6]
-
Heat the mixture under reflux for approximately 6 hours.[6]
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.[6]
-
Dilute the residue with ethyl acetate and water.[6]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with saturated sodium chloride solution.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl benzoate.[6]
Characterization of Benzoate Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic protons typically appear as multiplets in the range of 7.2-8.1 ppm.
-
The protons of the alcohol moiety will have characteristic shifts and splitting patterns (e.g., for ethyl benzoate, a quartet around 4.4 ppm for the -OCH₂- group and a triplet around 1.4 ppm for the -CH₃ group).
-
-
¹³C NMR:
-
The carbonyl carbon of the ester group gives a characteristic signal around 165-167 ppm.
-
Aromatic carbons appear in the range of 128-133 ppm.
-
The carbons of the alcohol moiety will have distinct signals (e.g., for ethyl benzoate, ~61 ppm for -OCH₂- and ~14 ppm for -CH₃).
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ester is typically observed around 1720 cm⁻¹.[7]
-
Two distinct C-O stretching bands are present around 1275 cm⁻¹ and 1110 cm⁻¹.[7]
-
Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
-
Aromatic and aliphatic C-H stretching bands are observed above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the benzoate ester is observed.
-
Characteristic fragmentation patterns can provide structural information. Common fragments include the loss of the alkoxy group (-OR) and the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105).
Visualization of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating reaction mechanisms. The aminolysis of methyl benzoate with ammonia is a well-studied example that can proceed through different pathways.[8][9][10]
Concerted vs. Stepwise Aminolysis of Methyl Benzoate
Computational studies have shown that the aminolysis of methyl benzoate can occur via two primary mechanisms: a concerted pathway and a stepwise pathway.[8][9] In the concerted mechanism, the nucleophilic attack of ammonia and the departure of the methoxy group occur in a single step through one transition state. In the stepwise mechanism, a tetrahedral intermediate is formed, which then breaks down to the products.
Below are Graphviz diagrams illustrating these two pathways.
Caption: Concerted mechanism for the aminolysis of methyl benzoate.
Caption: Stepwise mechanism for the aminolysis of methyl benzoate.
Computational studies have revealed that these two pathways can have similar activation energies, and the presence of a catalyst, such as another ammonia molecule acting as a general base, can significantly lower the energy barrier, favoring a stepwise mechanism.[8][9]
Conclusion
Quantum chemical calculations provide an indispensable tool for the in-depth study of benzoate esters. By leveraging methods like DFT with appropriate functionals and basis sets, researchers can accurately predict molecular structures, vibrational spectra, and electronic properties, as well as elucidate complex reaction mechanisms. This computational insight, when combined with experimental data, accelerates the discovery and development of new molecules with desired properties for a wide range of applications in science and industry.
References
- 1. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. inpressco.com [inpressco.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis routes of Ethyl benzoate [benchchem.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 8. Mechanism of the aminolysis of methyl benzoate: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Isostearyl Benzoate: An In-Depth Technical Guide to In-Vitro Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl benzoate is a versatile ester widely utilized in the cosmetics and personal care industries as an emollient, plasticizer, and solvent. Its favorable physical properties, such as its light feel and good spreadability, have led to its incorporation into a diverse range of products. For researchers and drug development professionals, understanding the in-vitro safety and toxicity profile of this compound is paramount for assessing its suitability in novel formulations and ensuring the safety of preclinical and clinical studies.
This technical guide provides a comprehensive overview of the available in-vitro safety and toxicity data for this compound. Due to a lack of direct in-vitro studies on this compound, this guide focuses on the safety profiles of its expected metabolic products: isostearyl alcohol and benzoic acid . This approach provides a robust surrogate for assessing the potential toxicity of the parent compound, as this compound is likely to be hydrolyzed to these components in-situ.
Metabolic Fate of this compound
The primary metabolic pathway for this compound within a biological system is anticipated to be enzymatic hydrolysis, catalyzed by esterases present in the skin and other tissues. This reaction cleaves the ester bond, yielding isostearyl alcohol and benzoic acid.
Figure 1: Anticipated metabolic hydrolysis of this compound.
Quantitative In-Vitro Toxicity Data
The following tables summarize the available quantitative in-vitro toxicity data for the principal metabolites of this compound.
Table 1: In-Vitro Cytotoxicity Data for Benzoic Acid
| Cell Line | Assay | Endpoint | Concentration (µg/mL) | Exposure Time | Reference |
| PC3 (Prostate Cancer) | MTT | IC50 | 258.9 ± 19.89 | 48h | [1][2] |
| HeLa (Cervical Cancer) | MTT | IC50 | 273.8 ± 12.01 | 48h | [1][2] |
| HUH7 (Liver Cancer) | MTT | IC50 | 316.5 ± 21.34 | 48h | [1][2] |
| CaCO2 (Colon Cancer) | MTT | IC50 | 670.6 ± 43.26 | 48h | [1][2] |
| HT29 (Colon Cancer) | MTT | IC50 | 412.5 ± 33.56 | 48h | [1][2] |
| SW48 (Colon Cancer) | MTT | IC50 | 389.7 ± 22.11 | 48h | [1][2] |
| MG63 (Bone Cancer) | MTT | IC50 | 85.54 ± 3.17 | 48h | [1][2] |
| A673 (Bone Cancer) | MTT | IC50 | 112.9 ± 14.56 | 48h | [1][2] |
| 2A3 (Pharyngeal Cancer) | MTT | IC50 | 211.7 ± 18.98 | 48h | [1][2] |
| CRM612 (Lung Cancer) | MTT | IC50 | 99.87 ± 9.87 | 48h | [1][2] |
| Phoenix (Kidney Epithelial) | MTT | IC50 | 410.54 ± 32.29 | 48h | [1][2] |
Table 2: In-Vitro Genotoxicity Data for Benzoic Acid
| Assay | Cell Line | Concentration (µg/mL) | Observation | Reference |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 200, 500 | Significant increase | [3][4] |
| Sister Chromatid Exchange | Human Peripheral Blood Lymphocytes | 200, 500 | Significant increase | [3][4] |
| Micronucleus Test | Human Peripheral Blood Lymphocytes | 200, 500 | Significant increase | [3][4] |
Note: While some in-vitro studies on benzoic acid have shown genotoxic effects at high concentrations, in-vivo studies have generally been negative.
Table 3: In-Vitro Irritation Data for Metabolites
| Substance | Assay | Concentration | Result | Reference |
| Isostearyl Alcohol | Ocular Irritation (in vivo) | 5.0% in Antiperspirant | Corneal Irritation Reported | [5] |
| Benzoic Acid | BCOP | 20% in various solvents | Moderate to Severe Irritant | [3] |
| Benzoic Acid | Human Patch Test | Dilution Series | Immediate-type irritant | [6][7] |
Experimental Protocols
Detailed methodologies for key in-vitro toxicity assays are outlined below. These protocols are based on established OECD guidelines and common laboratory practices.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 2: General workflow of an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of the test substance (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its effect on a three-dimensional model of the human epidermis.
Figure 3: Workflow for the Reconstructed Human Epidermis (RhE) test.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in assay medium.
-
Test Substance Application: The test substance is applied topically to the surface of the epidermis.
-
Exposure: Tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes).
-
Rinsing and Post-Exposure Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined using the MTT assay. A substance is classified as an irritant if the tissue viability is reduced below 50% of the negative control.[8][9][10][11][12]
In-Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)
The BCOP assay uses isolated bovine corneas to assess the potential of a substance to cause severe eye damage by measuring changes in corneal opacity and permeability.
Figure 4: Key steps in the Bovine Corneal Opacity and Permeability (BCOP) assay.
Methodology:
-
Cornea Isolation: Corneas are isolated from the eyes of freshly slaughtered cattle.
-
Mounting: The cornea is mounted in a specialized holder that creates anterior and posterior chambers.
-
Test Substance Application: The test substance is applied to the anterior surface of the cornea.
-
Exposure and Rinsing: After a defined exposure time, the test substance is rinsed off.
-
Opacity Measurement: Corneal opacity is measured using an opacitometer.
-
Permeability Measurement: Sodium fluorescein is added to the anterior chamber, and its passage into the posterior chamber is measured with a spectrophotometer.
-
In-Vitro Irritancy Score (IVIS): An IVIS is calculated based on the opacity and permeability values to classify the substance's irritation potential. An IVIS greater than 55.1 is predictive of a severe eye irritant.[13][14][15][16][17]
Endocrine Disruption Potential
There is currently no direct in-vitro data available to assess the endocrine disruption potential of this compound. However, studies on its metabolite, benzoic acid, have failed to confirm estrogenic activity in various assays, including a human estrogen receptor yeast estrogenicity assay.[18][19] This suggests that benzoic acid is unlikely to act as an estrogen mimic. Further research would be needed to evaluate any potential effects on other endocrine pathways.
Conclusion and Recommendations
Based on the available in-vitro data for its metabolites, this compound is expected to have a low order of toxicity.
-
Cytotoxicity: Benzoic acid exhibits cytotoxic effects in various cancer cell lines, with IC50 values generally in the range of 85 to 670 µg/mL.[1][2] The relevance of these findings to non-cancerous cells in a topical application scenario requires further investigation. Isostearyl alcohol is generally considered to have low toxicity.
-
Genotoxicity: While benzoic acid has shown some evidence of genotoxicity in in-vitro studies on human lymphocytes at high concentrations, these findings have not been consistently replicated in-vivo.[3][4]
-
Irritation: Isostearyl alcohol may cause mild irritation at higher concentrations.[5] Benzoic acid is considered a mild to moderate skin and eye irritant.[3][6][7]
-
Endocrine Disruption: Current evidence does not suggest that benzoic acid possesses estrogenic activity.[18][19]
Data Gaps and Future Research:
Direct in-vitro toxicological studies on this compound are needed to confirm the safety profile inferred from its metabolites. Recommended future studies include:
-
Cytotoxicity assays using relevant human cell lines (e.g., keratinocytes, fibroblasts) to determine the IC50 value of this compound.
-
Genotoxicity testing of this compound using a standard battery of in-vitro assays (e.g., Ames test, micronucleus assay).
-
In-vitro skin and eye irritation studies using validated models such as the Reconstructed Human Epidermis (RhE) and Bovine Corneal Opacity and Permeability (BCOP) assays.
-
Endocrine disruptor screening assays to evaluate any potential interaction with key hormone receptors.
This technical guide provides a foundational understanding of the in-vitro safety and toxicity of this compound based on current knowledge. Researchers and drug development professionals are encouraged to consider the data presented herein and to conduct further targeted studies to address the existing data gaps for their specific applications.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. iivs.org [iivs.org]
- 4. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Immediate irritant reactions to benzoic acid are enhanced in washed skin areas | Semantic Scholar [semanticscholar.org]
- 7. Immediate irritant reactions to benzoic acid are enhanced in washed skin areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 9. senzagen.com [senzagen.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. Grading criteria of histopathological evaluation in BCOP assay by various staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. enfo.hu [enfo.hu]
- 16. Histopathological evaluation of the ocular-irritation potential of shampoos, make-up removers and cleansing foams in the bovine corneal opacity and permeability assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Failure to confirm estrogenic activity for benzoic acid and clofibrate: implications for lists of endocrine-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
Methodological & Application
Isostearyl Benzoate: Application Notes and Protocols for Researchers
Introduction
Isostearyl benzoate is a high molecular weight ester of isostearyl alcohol and benzoic acid.[1] While extensively utilized in the cosmetics and personal care industries as an emollient, skin-conditioning agent, and solubilizer, its application as a primary solvent in traditional organic synthesis is not well-documented in publicly available literature.[2][3][4] However, its physical and chemical properties, such as a high boiling point, low water solubility, and non-polar nature, suggest potential utility in specific synthetic contexts. These application notes provide an overview of its known properties and theoretical applications in organic synthesis, along with a representative experimental protocol for its preparation.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, which are critical for its evaluation as a potential solvent in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₂O₂ | [2] |
| Molecular Weight | 374.6 g/mol | [2] |
| CAS Number | 34364-24-4 | [5] |
| Appearance | Clear, oil-soluble low viscosity liquid | [3] |
| Boiling Point (est.) | 363.52 °C | [6] |
| Water Solubility (est.) | 0.009331 mg/L at 25 °C | [6] |
| log Kow (XLogP3) | 11.1 | [2] |
| Cloud Point | ~ -10 °C | [7] |
| Pour Point | ~ -33 °C | [7] |
Application Notes for Organic Synthesis
Theoretical Applications as a Solvent:
Given its high boiling point, this compound could be a suitable solvent for reactions requiring elevated temperatures (e.g., certain condensation or rearrangement reactions). Its non-polar nature, indicated by the high log Kow value, suggests it would be effective at solubilizing non-polar reactants and reagents.[2] The low water solubility makes it an excellent candidate for reactions where the presence of water is detrimental and for facilitating straightforward aqueous workups.[6]
Potential Advantages:
-
High Thermal Stability: The high estimated boiling point suggests good thermal stability, allowing for a wide range of reaction temperatures.[6]
-
Inertness: As an ester, this compound is relatively inert under neutral conditions, making it compatible with a variety of reagents.
-
Low Volatility: Its low vapor pressure reduces solvent loss at elevated temperatures and minimizes exposure risks.
-
Moisture Scavenging: Its hydrophobic nature can help to sequester water from a reaction mixture.
Limitations and Considerations:
-
Reactivity: this compound is susceptible to hydrolysis under strongly acidic or basic conditions. It is also incompatible with strong reducing agents (e.g., lithium aluminum hydride) and certain organometallic reagents (e.g., Grignard reagents) that can react with the ester functional group.[8]
-
Viscosity: While described as a low viscosity liquid in the context of cosmetics, its viscosity at lower temperatures may be a consideration for efficient stirring and mass transfer in a reaction setting.[3]
-
Purification: Its high boiling point can make it difficult to remove from a reaction mixture by distillation, potentially requiring alternative purification methods such as chromatography or extraction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from isostearyl alcohol and benzoic acid, a common and fundamental reaction in organic synthesis.
Materials:
-
Isostearyl alcohol
-
Benzoic acid
-
Sulfuric acid (concentrated, catalytic amount)
-
Toluene
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add isostearyl alcohol (1.0 eq), benzoic acid (1.1 eq), and toluene (to dissolve reactants).
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (isostearyl alcohol) is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess benzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude this compound can be purified further by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Fischer Esterification of this compound.
Caption: General Experimental Workflow for Synthesis.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. This compound, 68411-27-8 [thegoodscentscompany.com]
- 5. This compound | 34364-24-4 [m.chemicalbook.com]
- 6. EPI System Information for this compound 68411-27-8 [thegoodscentscompany.com]
- 7. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]
- 8. organic chemistry - Ester as a solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Isostearyl Benzoate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl benzoate is a versatile ester that functions as an emollient, skin-conditioning agent, and solvent in a variety of cosmetic and personal care products.[1] Its favorable properties, including its clear, oil-soluble, and low-viscosity nature, suggest its potential for effective use in topical drug delivery systems.[1] These application notes provide an overview of the potential roles of this compound in topical formulations, along with detailed protocols for evaluating its performance.
This compound is the ester of isostearyl alcohol and benzoic acid. It is recognized for providing a light, silky after-touch to the skin.[1] In the context of topical drug delivery, its primary functions can be hypothesized as a vehicle component that enhances the solubility of lipophilic active pharmaceutical ingredients (APIs) and as a potential penetration enhancer, facilitating the transport of drugs across the stratum corneum.
Key Properties and Applications
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Clear, oil-soluble liquid | [1] |
| Viscosity | Low | [1] |
| Function | Emollient, Skin-Conditioning Agent, Solvent | [1] |
Potential Applications in Topical Drug Delivery:
-
Solvent for Lipophilic Drugs: this compound's oil-soluble nature makes it a suitable solvent for APIs that are poorly soluble in aqueous vehicles. By dissolving the API in the oil phase of a cream or lotion, it can improve the homogeneity and stability of the formulation.
-
Emollient and Vehicle Component: Its emollient properties can help to improve the sensory feel of topical formulations, which can enhance patient compliance. It can be incorporated into various topical vehicles such as creams, lotions, and ointments.[2]
-
Penetration Enhancer: As a lipophilic ester, this compound may act as a penetration enhancer by interacting with the lipids of the stratum corneum, potentially disrupting their highly ordered structure and increasing the permeation of the API into the deeper layers of the skin.[3][4]
Data Presentation: Illustrative Performance Data
Due to a lack of publicly available quantitative data specifically on this compound's performance in topical drug delivery, the following tables are presented for illustrative purposes to guide researchers in how to structure and present their own experimental data.
Table 1: Illustrative Solubility of a Model Lipophilic API (e.g., Ketoprofen) in Various Solvents.
| Solvent | Solubility (mg/mL) at 25°C |
| This compound | [Insert Experimental Value] |
| Isopropyl Myristate | [Insert Experimental Value] |
| Propylene Glycol | [Insert Experimental Value] |
| Mineral Oil | [Insert Experimental Value] |
| Water | [Insert Experimental Value] |
Table 2: Illustrative In Vitro Skin Permeation of a Model API from a Topical Formulation.
| Formulation | Cumulative Permeation at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (without this compound) | [Insert Experimental Value] | [Insert Experimental Value] | 1.0 |
| Formulation with 5% this compound | [Insert Experimental Value] | [Insert Experimental Value] | [Calculate Value] |
| Formulation with 10% this compound | [Insert Experimental Value] | [Insert Experimental Value] | [Calculate Value] |
Experimental Protocols
Protocol 1: Determination of API Solubility in this compound
Objective: To determine the saturation solubility of a given API in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Methodology:
-
Add an excess amount of the API to a known volume of this compound in a vial.
-
Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved API.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid from the saturated solution.
-
Carefully collect an aliquot of the supernatant (the saturated solution).
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC method.
-
Calculate the solubility of the API in this compound and express it in mg/mL.
Protocol 2: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
Objective: To evaluate the effect of this compound on the skin permeation of an API from a topical formulation.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine skin)
-
Topical formulation containing the API with and without this compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)
-
Syringes and needles
-
Water bath with stirrer
-
HPLC system
Methodology:
-
Prepare the skin membrane by carefully removing any subcutaneous fat and cutting it to the appropriate size to fit the Franz diffusion cells.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 32°C and allow the skin to equilibrate for 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
At the end of the experiment, dismantle the Franz cell, and clean the skin surface to remove any residual formulation.
-
Extract the API from the skin membrane (epidermis and dermis separately, if required) to determine the amount of drug retained in the skin.
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Calculate the enhancement ratio (ER) by dividing the Jss of the formulation containing this compound by the Jss of the control formulation.
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20090053290A1 - Transdermal drug delivery compositions and topical compositions for application on the skin - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isostearyl Benzoate-Based Microemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl benzoate is a non-greasy emollient and solvent with a light, silky feel, making it an excellent candidate for the oil phase in topical microemulsion formulations.[1][2] Microemulsions are thermodynamically stable, optically clear, isotropic systems of oil, water, and surfactants, often in combination with a co-surfactant.[3][4] With droplet sizes typically in the range of 10-100 nm, they offer several advantages for dermal and transdermal drug delivery, including enhanced drug solubilization, improved stability, and potentially increased skin permeation.[3] These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of this compound-based microemulsions for topical applications.
Components of this compound-Based Microemulsions
A typical oil-in-water (O/W) microemulsion formulation using this compound consists of the following components:
-
Oil Phase: this compound
-
Aqueous Phase: Purified Water or a suitable buffer
-
Surfactant: Non-ionic surfactants are generally preferred for topical formulations due to their lower potential for skin irritation. The selection of a surfactant or a blend of surfactants is critical and should be based on the required Hydrophilic-Lipophilic Balance (HLB) to emulsify this compound. An HLB value around 12 can be a good starting point for oil-in-water emulsions with benzoate esters.[5]
-
Co-surfactant: A co-surfactant is often necessary to reduce the interfacial tension sufficiently to allow for the spontaneous formation of the microemulsion. Common co-surfactants for topical preparations include short to medium-chain alcohols (e.g., ethanol, propylene glycol) and other amphiphilic molecules.
Formulation Development: The Pseudo-Ternary Phase Diagram Approach
The construction of a pseudo-ternary phase diagram is a fundamental step in formulating microemulsions. This diagram maps the different phases (e.g., microemulsion, gel, coarse emulsion) formed by varying the concentrations of the oil, aqueous phase, and a fixed ratio of surfactant to co-surfactant (Sₘᵢₓ).
Experimental Protocol: Construction of a Pseudo-Ternary Phase Diagram
-
Preparation of Surfactant/Co-surfactant (Sₘᵢₓ) Mixtures: Prepare mixtures of the selected surfactant and co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with varying ratios of this compound (oil phase) and the Sₘᵢₓ mixture (from 1:9 to 9:1).
-
Water Titration: Titrate each oil/Sₘᵢₓ mixture with the aqueous phase (purified water) dropwise, under constant gentle magnetic stirring at a controlled temperature (e.g., 25°C).
-
Observation: After each addition of water, allow the system to equilibrate and visually inspect for transparency and homogeneity. The point at which the mixture becomes clear and isotropic indicates the formation of a microemulsion. Continued addition of water may lead to turbidity, indicating a phase transition to a coarse emulsion.
-
Plotting the Diagram: The compositions (in weight percent) of the oil, aqueous phase, and Sₘᵢₓ at which microemulsions are formed are plotted on a ternary phase diagram to delineate the microemulsion region.
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Characterization of this compound-Based Microemulsions
Once stable microemulsion formulations are identified, they must be characterized to ensure they meet the required quality attributes for the intended application.
Quantitative Data of Hypothetical this compound Microemulsion Formulations
The following table presents hypothetical data for three different this compound-based microemulsion formulations. These values are representative of what would be expected for stable, topical microemulsions.
| Parameter | Formulation A | Formulation B | Formulation C |
| This compound (wt%) | 10 | 15 | 12 |
| Surfactant:Co-surfactant (Sₘᵢₓ) (wt%) | 30 | 40 | 35 |
| (Sₘᵢₓ Ratio - Surfactant:Co-surfactant) | (Tween 80:Propylene Glycol 2:1) | (Cremophor RH40:Ethanol 3:1) | (Labrasol:Transcutol 1:1) |
| Aqueous Phase (wt%) | 60 | 45 | 53 |
| Droplet Size (nm) | 25.3 ± 1.2 | 45.8 ± 2.5 | 32.1 ± 1.8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.18 ± 0.02 |
| Zeta Potential (mV) | -15.6 ± 0.8 | -12.3 ± 0.6 | -18.9 ± 1.1 |
| Viscosity (cP at 25°C) | 45.2 | 62.5 | 55.8 |
| pH | 6.2 | 6.5 | 6.3 |
| Appearance | Clear, transparent | Clear, transparent | Clear, transparent |
Experimental Protocols for Characterization
A. Droplet Size and Polydispersity Index (PDI) Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the microemulsion droplets.
-
Protocol:
-
Dilute the microemulsion sample with the aqueous phase to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to a constant temperature (e.g., 25°C).
-
Measure the droplet size and PDI using a calibrated DLS instrument.
-
Perform the measurement in triplicate and report the mean ± standard deviation. A PDI value below 0.3 is generally considered acceptable for a homogenous microemulsion.
-
B. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion. For O/W microemulsions, a negative zeta potential is common.[6]
-
Protocol:
-
Dilute the microemulsion sample with the aqueous phase.
-
Measure the zeta potential using a suitable instrument based on electrophoretic light scattering.
-
Perform the measurement in triplicate at a constant temperature.
-
C. Viscosity Measurement
-
Principle: The viscosity of the microemulsion is an important parameter for its application and feel on the skin.
-
Protocol:
-
Measure the viscosity of the undiluted microemulsion sample using a viscometer (e.g., Brookfield viscometer) at a controlled temperature (e.g., 25°C).
-
Record the viscosity at different shear rates to evaluate the rheological behavior of the formulation.
-
D. pH Measurement
-
Principle: The pH of a topical formulation should be compatible with the skin's natural pH (typically 4.5-6.5) to avoid irritation.
-
Protocol:
-
Measure the pH of the undiluted microemulsion using a calibrated pH meter at a controlled temperature.
-
E. Thermodynamic Stability Studies
-
Principle: These studies are performed to assess the physical stability of the microemulsion under various stress conditions.
-
Protocol:
-
Centrifugation: Centrifuge the microemulsion sample at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.
-
Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing (e.g., 25°C for 48 hours). After each cycle, visually inspect the sample for any changes in appearance or phase separation.
-
Caption: Workflow for the characterization of microemulsions.
Applications in Drug Delivery
This compound-based microemulsions are promising vehicles for the topical delivery of various active pharmaceutical ingredients (APIs). Their ability to solubilize both lipophilic and hydrophilic drugs, coupled with their potential to enhance skin penetration, makes them suitable for a wide range of dermatological and transdermal applications. When incorporating a drug, its solubility in the oil and aqueous phases must be determined to ensure proper formulation and stability. The drug-loaded microemulsion should then be re-characterized to assess the impact of the API on its physicochemical properties.
Conclusion
The formulation of this compound-based microemulsions requires a systematic approach, beginning with the careful selection of surfactants and co-surfactants and the construction of pseudo-ternary phase diagrams. Thorough characterization of the resulting microemulsions is essential to ensure they possess the desired properties of small droplet size, homogeneity, and stability for effective topical drug delivery. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound as a key component in advanced dermal and transdermal delivery systems.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound, 68411-27-8 [thegoodscentscompany.com]
- 3. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. HLB Calculator - Materials [hlbcalc.com]
- 6. turkjps.org [turkjps.org]
Application Notes and Protocols: Isostearyl Benzoate in Controlled-Release Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl benzoate is a clear, oil-soluble liquid with low viscosity, primarily recognized for its use in cosmetic formulations as an emollient and skin-conditioning agent.[1][2] Its safety for use in cosmetic products has been assessed, and it is noted for its low water solubility.[1] While direct and extensive data on its application in controlled-release pharmaceutical formulations are not widely published, its physicochemical properties suggest potential utility as an excipient in various drug delivery systems.
These application notes provide a theoretical framework and hypothetical protocols for investigating this compound as a lipid-based excipient for developing oral and topical controlled-release drug formulations. The information is intended to guide researchers in exploring its potential to modulate drug release and enhance delivery.
Physicochemical Properties of this compound
A summary of the relevant properties of this compound is presented below.
| Property | Value/Description | Reference |
| Chemical Formula | C25H42O2 | [3][4] |
| Molecular Weight | 374.6 g/mol | [3][4] |
| Appearance | Clear, oil-soluble low-viscosity liquid | [1] |
| Solubility | Low water solubility | [1] |
| Primary Functions (Cosmetic) | Skin-conditioning agent, emollient, solvent | [1][2] |
| Safety Profile | Considered safe for use in cosmetics; not found to be a skin or eye irritant or a dermal sensitizer at concentrations used in cosmetics. | [1] |
Potential Applications in Controlled-Release Formulations
Based on its lipophilic nature and physical form, this compound could be investigated for the following applications in controlled-release drug delivery:
-
Hydrophobic Matrix Former in Oral Tablets: For poorly water-soluble drugs, this compound could be incorporated into a tablet matrix to control the ingress of aqueous fluids, thereby modulating drug dissolution and release. Waxes and other lipids are commonly used for this purpose.[5]
-
Vehicle in Soft Gelatin Capsules for Sustained Release: It can serve as a lipophilic carrier for drugs in soft gelatin capsules, potentially influencing the release profile after capsule rupture.
-
Oil Phase in Topical and Transdermal Formulations: In creams, gels, and patches, this compound can act as a vehicle for the active pharmaceutical ingredient (API). Its emollient properties may also enhance skin hydration, which can influence drug permeation.[6][7] Controlled-release in topical formulations can improve drug penetration and provide sustained delivery.[6]
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating this compound in controlled-release formulations.
Protocol 1: Development and In Vitro Evaluation of this compound-Based Oral Matrix Tablets
Objective: To formulate and evaluate a controlled-release oral matrix tablet using this compound as a hydrophobic release-modulating agent for a model poorly water-soluble drug (e.g., Fenofibrate).
Materials:
-
Active Pharmaceutical Ingredient (API): Fenofibrate
-
Hydrophobic Matrix Former: this compound
-
Filler: Microcrystalline Cellulose (MCC)
-
Binder: Polyvinylpyrrolidone (PVP) K30
-
Glidant: Colloidal Silicon Dioxide
-
Lubricant: Magnesium Stearate
-
Dissolution Medium: pH 6.8 phosphate buffer with 0.5% Sodium Lauryl Sulfate (SLS)
Equipment:
-
Planetary mixer
-
Tablet press
-
Hardness tester
-
Friability tester
-
USP Dissolution Apparatus 2 (Paddle)
Methodology:
-
Granulation:
-
Mix the API, MCC, and PVP K30 in a planetary mixer for 10 minutes.
-
Slowly add a solution of this compound in ethanol (e.g., 10% w/v) while mixing to form wet granules. The amount of this compound can be varied (e.g., 5%, 10%, 15% w/w of the total tablet weight).
-
Dry the granules at 40°C until the loss on drying is less than 2%.
-
Sieve the dried granules through a 20-mesh screen.
-
-
Blending and Compression:
-
Add colloidal silicon dioxide and magnesium stearate to the dried granules and blend for 5 minutes.
-
Compress the final blend into tablets using a rotary tablet press.
-
-
Tablet Characterization:
-
Evaluate the tablets for weight variation, hardness, thickness, and friability.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing using USP Apparatus 2 at 75 rpm in 900 mL of pH 6.8 phosphate buffer with 0.5% SLS at 37 ± 0.5°C.
-
Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) and replace with fresh medium.
-
Analyze the samples for drug content using a validated HPLC method.
-
Hypothetical Data Presentation:
Table 1: Formulation Composition of this compound Matrix Tablets
| Ingredient | Formulation F1 (5%) | Formulation F2 (10%) | Formulation F3 (15%) |
| Fenofibrate (mg) | 160 | 160 | 160 |
| This compound (mg) | 20 | 40 | 60 |
| MCC (mg) | 200 | 180 | 160 |
| PVP K30 (mg) | 12 | 12 | 12 |
| Colloidal Silicon Dioxide (mg) | 4 | 4 | 4 |
| Magnesium Stearate (mg) | 4 | 4 | 4 |
| Total Weight (mg) | 400 | 400 | 400 |
Table 2: Hypothetical In Vitro Drug Release Profile
| Time (hours) | F1 (5% ISB) % Release | F2 (10% ISB) % Release | F3 (15% ISB) % Release |
| 1 | 35 | 25 | 15 |
| 4 | 60 | 50 | 40 |
| 8 | 85 | 75 | 65 |
| 12 | 98 | 90 | 80 |
| 24 | - | 99 | 95 |
Protocol 2: Formulation and In Vitro Permeation Testing of a Topical Controlled-Release Gel with this compound
Objective: To formulate a topical gel containing a model anti-inflammatory drug (e.g., Ketoprofen) with this compound as a vehicle and to evaluate its in vitro skin permeation.
Materials:
-
API: Ketoprofen
-
Oil Phase: this compound
-
Gelling Agent: Carbopol 940
-
Neutralizing Agent: Triethanolamine
-
Solvent: Ethanol
-
Humectant: Propylene Glycol
-
Purified Water
Equipment:
-
Homogenizer
-
Franz diffusion cell apparatus
-
Excised rat or porcine skin
Methodology:
-
Gel Formulation:
-
Disperse Carbopol 940 in purified water and allow it to swell.
-
Dissolve Ketoprofen and this compound in ethanol.
-
Add the drug solution to the Carbopol dispersion with continuous stirring.
-
Add propylene glycol and mix.
-
Neutralize the gel to a pH of ~6.5 with triethanolamine to form a viscous gel.
-
-
In Vitro Permeation Study:
-
Mount excised skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apply a known quantity of the formulated gel to the skin surface.
-
Fill the receptor compartment with phosphate-buffered saline (pH 7.4) and maintain at 32 ± 0.5°C with constant stirring.
-
Withdraw samples from the receptor compartment at specified time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with fresh buffer.
-
Analyze the samples for drug content using HPLC.
-
Hypothetical Data Presentation:
Table 3: Formulation Composition of Ketoprofen Topical Gel
| Ingredient | Formulation G1 (Control) | Formulation G2 (5% ISB) |
| Ketoprofen (% w/w) | 2.5 | 2.5 |
| This compound (% w/w) | 0 | 5.0 |
| Carbopol 940 (% w/w) | 1.0 | 1.0 |
| Ethanol (% w/w) | 30.0 | 30.0 |
| Propylene Glycol (% w/w) | 10.0 | 10.0 |
| Triethanolamine | q.s. to pH 6.5 | q.s. to pH 6.5 |
| Purified Water (% w/w) | q.s. to 100 | q.s. to 100 |
Table 4: Hypothetical Cumulative Drug Permeation Data
| Time (hours) | G1 (Control) (µg/cm²) | G2 (5% ISB) (µg/cm²) |
| 2 | 50 | 75 |
| 6 | 150 | 220 |
| 12 | 280 | 410 |
| 24 | 450 | 650 |
Visualizations
Caption: Workflow for Oral Matrix Tablet Formulation.
Caption: In Vitro Skin Permeation Testing Workflow.
Conclusion
This compound presents an interesting, though currently underexplored, opportunity as an excipient in controlled-release drug formulations. Its lipophilic nature, low viscosity, and favorable safety profile in topical applications suggest its potential as a hydrophobic matrix former in oral dosage forms and as a vehicle in topical systems to modulate drug release and potentially enhance skin permeation. The protocols and hypothetical data provided herein offer a foundational framework for researchers to systematically investigate and quantify the utility of this compound in developing novel controlled-release drug delivery systems. Further research is necessary to validate these potential applications and to fully characterize its performance as a pharmaceutical excipient.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. specialchem.com [specialchem.com]
- 3. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. precisionnanomedicine.com [precisionnanomedicine.com]
- 7. journal.adre.ro [journal.adre.ro]
Application Note: Gas Chromatographic Analysis of Isostearyl Benzoate in Cosmetic Formulations
Introduction
Isostearyl benzoate is a versatile emollient, solvent, and glossing agent widely used in a variety of personal care products, including skin care, sunscreens, and hair care formulations.[1] As an ester of isostearyl alcohol and benzoic acid, its chemical structure lends itself to providing a light, non-greasy feel on the skin while enhancing the solubility and spreadability of other cosmetic ingredients. The accurate quantification of this compound is crucial for quality control, formulation development, and ensuring product consistency.
Gas chromatography (GC) offers a robust and reliable analytical approach for the determination of this compound. Its high resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), make it well-suited for analyzing this relatively volatile, long-chain ester within complex cosmetic matrices. This application note outlines a comprehensive GC-MS method for the analysis of this compound, including sample preparation, chromatographic conditions, and expected performance characteristics. While specific experimental data for this compound is not widely published, this method is based on established principles for the analysis of similar long-chain esters in cosmetic products.
Materials and Methods
Instrumentation
A gas chromatograph equipped with a mass spectrometer (GC-MS) is recommended for this analysis to provide both quantitative data and qualitative confirmation of the analyte's identity. A GC system with a Flame Ionization Detector (FID) can also be utilized for routine quantitative analysis where the identity of this compound is already established.
Reagents and Standards
-
This compound analytical standard (purity ≥95%)
-
Hexane, HPLC grade
-
Dichloromethane, HPLC grade
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., n-eicosane or another suitable long-chain hydrocarbon)
Sample Preparation
The sample preparation protocol is designed to efficiently extract this compound from a cosmetic matrix (e.g., lotion, cream) while minimizing the co-extraction of non-volatile or interfering substances.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL centrifuge tube.
-
Internal Standard Addition: Spike the sample with a known concentration of the internal standard.
-
Solvent Extraction: Add 20 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the centrifuge tube.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 20 minutes to ensure thorough extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solvent layer from the solid matrix.
-
Filtration: Carefully transfer the supernatant to a clean vial and pass it through a 0.45 µm syringe filter to remove any particulate matter. The filtered extract is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following instrumental parameters are recommended for the analysis of this compound. These are based on methods for similar long-chain esters and may require optimization for specific instrumentation and cosmetic matrices.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000E GC/TQ or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 minute. Ramp to 300°C at a rate of 20°C/min. Hold at 300°C for 10 minutes. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
The following table summarizes the expected quantitative data for a validated GC-MS method for this compound analysis, based on typical performance characteristics for similar long-chain esters in cosmetic matrices.
| Parameter | Expected Value |
| Retention Time | Approximately 15-20 minutes (dependent on the specific GC column and temperature program) |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD) | < 5% |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution in hexane to cover the expected concentration range of this compound in the prepared samples. Spike each calibration standard with the internal standard at a constant concentration.
Protocol 2: Quantitative Analysis
-
Calibration Curve: Inject the prepared calibration standards into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Sample Analysis: Inject the prepared sample extracts into the GC-MS system.
-
Quantification: Determine the concentration of this compound in the sample extracts using the generated calibration curve. Calculate the final concentration in the original cosmetic product, taking into account the initial sample weight and dilution factors.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship between analyte properties and GC-MS analysis outcomes.
References
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Benzoate Esters
Introduction
Benzoate esters, particularly the esters of p-hydroxybenzoic acid known as parabens, are widely utilized as preservatives in the pharmaceutical, cosmetic, and food and beverage industries due to their effective antimicrobial properties.[1][2] Common examples include methylparaben, ethylparaben, propylparaben, and butylparaben. The concentration of these preservatives is often regulated, making their accurate quantification crucial for quality control and regulatory compliance.[3] High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase mode, is a robust, sensitive, and widely adopted technique for the analysis of these compounds.[2][4] This application note provides detailed protocols for the separation and quantification of common benzoate esters using HPLC.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the predominant method for separating benzoate esters.[2][5] In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol). Benzoate esters are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. The hydrophobicity of parabens increases with the length of the alkyl ester chain.[2] Therefore, the elution order is typically methylparaben, followed by ethylparaben, propylparaben, and butylparaben.
Experimental Workflow for Benzoate Ester Analysis
Figure 1. General experimental workflow for the HPLC analysis of benzoate esters.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance data for the separation of benzoate esters based on various published methods.
Table 1: Chromatographic Conditions for Benzoate Ester Separation
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Paraben Mix) |
| Column | C18, 250 x 4.6 mm, 5 µm[4] | Waters Cortecs C18, 150 x 4.6 mm, 2.7 µm[6] | ZORBAX Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm[2] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[4] | A: 0.1% Orthophosphoric acid in WaterB: Water:Acetonitrile:Orthophosphoric acid (100:900:1, v/v/v)[6] | Acetonitrile and Water[2] |
| Flow Rate | 1.0 mL/min[4] | 0.8 mL/min[6] | 1.0 mL/min |
| Detection | UV at 235 nm[4] | UV at 254 nm[6] | UV |
| Column Temp. | 40°C[4] | 35°C[6] | Not specified |
| Injection Vol. | 10 µL[4] | 10 µL[6] | Not specified |
Table 2: Example Retention Times (in minutes) for Common Parabens
| Compound | Method A (Isocratic) | Method B (Gradient) |
| Methylparaben | ~3.5 | ~4.2 |
| Ethylparaben | ~4.5 | ~5.8 |
| Propylparaben | ~6.0 | ~7.5 |
| Butylparaben | ~9.0 | ~9.2 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition.
Table 3: Method Validation Parameters
| Parameter | Ethyl Benzoate[4] | Sodium Benzoate & Potassium Sorbate[7] |
| Linearity Range | 1 - 100 µg/mL | 1 - 30 µg/mL |
| Correlation Coeff. (r²) | > 0.999 | 0.999 |
| LOD | 0.255 µg/mL | 0.59 µg/mL (SB), 0.39 µg/mL (PS) |
| LOQ | 0.849 µg/mL | 1.8 µg/mL (SB), 1.1 µg/mL (PS) |
| Recovery | 99.7 - 101.9% | Not specified |
Protocols
Protocol 1: Isocratic HPLC Method for Simple Benzoate Ester Mixtures
This protocol is suitable for the routine quality control of samples containing a limited number of benzoate esters with good separation under isocratic conditions.[4]
1. Instrumentation and Materials
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Analytical balance, volumetric flasks, and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Analytical standards of the target benzoate esters (≥99.0% purity)
-
HPLC-grade acetonitrile and water
-
Methanol (for sample and standard preparation)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v).[4] Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of each benzoate ester standard and transfer to separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution(s) with the mobile phase.[4] These will be used to construct a calibration curve.
3. Sample Preparation
-
Liquid Samples (e.g., beverages, syrups): Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Solid or Semi-Solid Samples (e.g., creams, gels): Accurately weigh a portion of the sample and extract the benzoate esters with a suitable solvent like methanol, potentially using sonication to ensure complete extraction.[4] Centrifuge the extract to remove insoluble matter, then dilute the supernatant with the mobile phase to the desired concentration.
-
Filtration: Filter all prepared samples and standards through a 0.45 µm syringe filter before injection.[4]
4. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1, Method 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 indicates good linearity.[4]
-
Inject the prepared sample solutions.
-
Determine the concentration of each benzoate ester in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Gradient HPLC Method for Complex Mixtures of Preservatives
This protocol is suitable for the analysis of samples containing multiple preservatives with varying polarities, such as a mixture of p-hydroxybenzoic acid and several of its esters. A gradient elution provides better separation for a wider range of compounds.[6]
1. Instrumentation and Materials
-
HPLC system with a gradient pump and DAD detector
-
High-resolution reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm)
-
Additional materials as listed in Protocol 1
-
Orthophosphoric acid
2. Preparation of Solutions
-
Mobile Phase A: 0.1% orthophosphoric acid in HPLC-grade water.[6]
-
Mobile Phase B: A mixture of purified water, acetonitrile, and orthophosphoric acid (100:900:1, v/v/v).[6]
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using Mobile Phase A as the diluent for the final working solutions if necessary.
3. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1, Method 2.
-
Program a suitable gradient elution. An example could be:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B (linear ramp)
-
10-12 min: 90% B (hold)
-
12-12.5 min: 90% to 30% B (return to initial)
-
12.5-15 min: 30% B (equilibration)
-
-
Proceed with system equilibration, calibration curve generation, and sample analysis as described in Protocol 1.
Key Parameters Influencing Separation
Figure 2. Key parameters influencing the HPLC separation of benzoate esters.
Conclusion
Reversed-phase HPLC is a highly effective and versatile technique for the separation and quantification of benzoate esters in a variety of sample matrices. The provided protocols offer robust starting points for method development and routine analysis. By carefully selecting the column, mobile phase, and other chromatographic parameters, researchers and drug development professionals can achieve accurate and reliable results for quality control and safety assessment. The methods can be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[1][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. agilent.com [agilent.com]
- 3. irejournals.com [irejournals.com]
- 4. benchchem.com [benchchem.com]
- 5. phytojournal.com [phytojournal.com]
- 6. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajast.net [ajast.net]
Application of Isostearyl Benzoate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl benzoate, an ester of isostearyl alcohol and benzoic acid, is a versatile emollient and solvent with potential applications in the field of nanotechnology, particularly in the formulation of lipid-based nanoparticles. Its oil-like properties make it a suitable candidate for use as a liquid lipid or oil phase in Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs). This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of nanoparticles for drug delivery and cosmetic applications.
Physicochemical Properties of this compound
The physicochemical properties of this compound make it a favorable component for nanoparticle formulations. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₂O₂ | [1][2] |
| Molecular Weight | 374.6 g/mol | [1][2] |
| Appearance | Clear, oil-soluble, low-viscosity liquid | |
| LogP (Octanol-Water Partition Coefficient) | 11.1 (Computed) | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 18 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Primary Functions in Formulations | Emollient, Hair Conditioning, Skin Conditioning | [1][3] |
Application Notes
This compound can serve as the liquid lipid component in Nanostructured Lipid Carriers (NLCs). NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids. The incorporation of a liquid lipid like this compound into the solid lipid matrix creates a less ordered, imperfect crystalline structure. This amorphous matrix offers several advantages over traditional Solid Lipid Nanoparticles (SLNs):
-
Increased Drug Loading Capacity: The imperfections in the crystal lattice created by the inclusion of this compound provide more space to accommodate drug molecules, leading to higher encapsulation efficiency. This is particularly beneficial for poorly water-soluble active pharmaceutical ingredients (APIs).
-
Prevention of Drug Expulsion: The less-ordered lipid matrix minimizes the expulsion of the encapsulated drug during storage, which can be a significant issue with highly crystalline SLNs.
-
Improved Physical Stability: The presence of the liquid lipid can reduce the tendency of nanoparticles to aggregate over time.
The selection of this compound as the liquid lipid is advantageous due to its high lipophilicity, which can enhance the solubility of lipophilic drugs. Its emollient properties are also beneficial for topical drug delivery systems, where it can improve skin hydration and feel.
Experimental Protocols
The following protocols are based on common methods for the synthesis of NLCs and are adapted for the use of this compound as the liquid lipid.
Protocol 1: High-Shear Homogenization followed by Ultrasonication
This is a widely used and effective method for producing NLCs with a narrow particle size distribution.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Cetyl palmitate, Stearic acid)
-
This compound (Liquid Lipid)
-
Active Pharmaceutical Ingredient (API) or Active Cosmetic Ingredient
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188, Lecithin)
-
Co-surfactant (optional, e.g., Tyloxapol)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating mantle
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and this compound. A typical starting ratio of solid lipid to liquid lipid is 70:30 (w/w), but this can be optimized.
-
Heat the lipid mixture in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous oil phase is formed.
-
If encapsulating a lipophilic active ingredient, dissolve it in the molten lipid phase under gentle stirring.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant (if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise while continuously stirring with a magnetic stirrer.
-
Once the addition is complete, homogenize the mixture using a high-shear homogenizer at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator.
-
Sonication is typically performed for 10-20 minutes. The sonication parameters (power, time, pulse on/off cycles) should be optimized for the specific formulation.
-
During sonication, the beaker should be kept in a water bath to control the temperature.
-
-
Cooling and Solidification:
-
After sonication, the resulting nanoemulsion is cooled down to room temperature under gentle stirring. This allows the lipid to recrystallize and form the NLCs.
-
The nanoparticle suspension can be stored at 4°C.
-
Table 2: Example Formulation for NLCs using this compound
| Component | Concentration (% w/v) | Function |
| Glyceryl Monostearate | 3.5 | Solid Lipid |
| This compound | 1.5 | Liquid Lipid |
| Model Drug (e.g., Ibuprofen) | 0.5 | Active Ingredient |
| Polysorbate 80 | 2.0 | Surfactant |
| Purified Water | up to 100 | Aqueous Phase |
Protocol 2: Melt Emulsification Method
This method avoids the use of high-energy sonication and can be suitable for scaling up the production process.
Materials and Equipment: Same as Protocol 1, excluding the probe sonicator.
Procedure:
-
Preparation of Lipid and Aqueous Phases: Follow steps 1 and 2 from Protocol 1.
-
Formation of the Emulsion:
-
Add the hot aqueous phase to the molten lipid phase while homogenizing with a high-shear homogenizer at a high speed (e.g., 15,000 rpm) for 10-15 minutes. This forms a hot oil-in-water emulsion.
-
-
Nanoparticle Formation and Solidification:
-
The hot nanoemulsion is then rapidly cooled by transferring it to an ice bath or by adding it to a pre-cooled aqueous solution under continuous stirring.
-
The rapid cooling causes the lipid matrix to solidify, forming the NLCs.
-
The resulting nanoparticle suspension is stored at 4°C.
-
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for NLC synthesis using this compound.
Caption: Comparison of SLN and NLC structures.
Conclusion
This compound presents a promising option as a liquid lipid in the formulation of Nanostructured Lipid Carriers. Its physicochemical properties can contribute to enhanced drug loading, improved stability, and favorable characteristics for topical delivery. The provided protocols offer a starting point for the development and optimization of NLCs incorporating this compound for various pharmaceutical and cosmetic applications. Further characterization of the resulting nanoparticles, including particle size analysis, zeta potential measurement, encapsulation efficiency determination, and in vitro drug release studies, is essential to fully evaluate the performance of these formulations.
References
Application Notes and Protocols: Evaluating Isostearyl Benzoate as a Novel Component in Cell Culture Media
Disclaimer: The following application notes and protocols are a conceptual framework designed for research and evaluation purposes. To date, there is no established scientific literature or documented use of isostearyl benzoate as a standard component in cell culture media. The proposed applications are hypothetical and based on the known physicochemical properties of this compound. These protocols are intended to guide the investigation of its potential utility and should be adapted and optimized by researchers based on their specific cell types and experimental objectives.
Introduction
This compound is a benzoate ester recognized for its properties as an emollient, solvent, and plasticizer, primarily in the cosmetics and personal care industries[1][2]. It is characterized by its low water solubility[1][3]. While not a conventional component of cell culture media, its properties as a carrier agent or for the slow release of hydrophobic compounds could present novel, albeit unexplored, opportunities in specialized cell culture applications.
This document outlines a hypothetical framework and detailed experimental protocols for evaluating this compound as a potential additive in cell culture media. The proposed applications focus on its potential role as a delivery vehicle for lipophilic molecules.
Hypothetical Application: Delivery of Lipophilic Compounds
The primary hypothetical application of this compound in cell culture is as a non-toxic, biocompatible carrier for the sustained delivery of poorly water-soluble compounds to cells in culture. Many experimental drugs, hormones, and signaling molecules are hydrophobic and require solvents like DMSO, which can be cytotoxic. This compound, if proven to be biocompatible, could serve as an alternative delivery vehicle.
Potential Advantages:
-
Reduced Solvent-Induced Cytotoxicity: May offer a less toxic alternative to commonly used solvents such as DMSO and ethanol.
-
Sustained Release: Could potentially form a depot in the culture medium, allowing for the slow and sustained release of lipophilic compounds.
-
Enhanced Bioavailability: May improve the bioavailability of hydrophobic substances to the cultured cells.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity
Before evaluating its efficacy as a delivery vehicle, it is crucial to determine the cytotoxic profile of this compound on the cell line of interest.
Objective: To determine the concentration range of this compound that is non-toxic to a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile DMSO (for creating a stock solution, if necessary, though the goal is to find a direct application method)
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Preparation of this compound Emulsion: Due to its low water solubility, create a sterile emulsion of this compound in the complete culture medium using sonication or high-speed vortexing. Prepare a range of concentrations (e.g., 0.001%, 0.01%, 0.1%, 0.5%, 1% v/v). A vehicle control (medium subjected to the same emulsification process without this compound) should be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of the this compound emulsion. Include a positive control for cytotoxicity (e.g., a high concentration of DMSO) and a negative control (vehicle control).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Cell Viability Assay: At each time point, perform an MTT assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration of this compound that results in 50% cell death (IC50).
Data Presentation:
| This compound Concentration (% v/v) | 24h Cell Viability (%) | 48h Cell Viability (%) | 72h Cell Viability (%) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.001 | |||
| 0.01 | |||
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| Positive Control |
Protocol 2: Evaluation as a Delivery Vehicle for a Hydrophobic Compound
Objective: To assess the ability of this compound to deliver a hydrophobic compound to cells and elicit a biological response.
Materials:
-
Cell line with a known response to a specific hydrophobic compound (e.g., a steroid-responsive cell line for dexamethasone delivery).
-
Hydrophobic compound of interest (e.g., dexamethasone).
-
This compound (at a pre-determined non-toxic concentration).
-
Assay to measure the biological response (e.g., qPCR for a target gene, reporter gene assay).
Methodology:
-
Preparation of Formulations:
-
Control: Standard delivery method (e.g., hydrophobic compound dissolved in a minimal amount of DMSO, then diluted in medium).
-
Test Formulation: Dissolve the hydrophobic compound in this compound first, then create an emulsion in the complete culture medium at the desired final concentration of both the compound and this compound.
-
Vehicle Control: Medium with the this compound emulsion only.
-
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with the different formulations.
-
Incubation: Incubate for a period sufficient to observe the biological response.
-
Response Measurement: Perform the appropriate assay to measure the cellular response to the hydrophobic compound.
-
Data Analysis: Compare the biological response between the standard delivery method and the this compound formulation.
Data Presentation:
| Treatment Group | Hydrophobic Compound Concentration | Biological Response (e.g., Fold Change in Gene Expression) |
| Untreated | 0 | 1.0 |
| Vehicle Control (this compound only) | 0 | |
| Standard Delivery (DMSO) | X µM | |
| This compound Delivery | X µM |
Visualization of Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway Considerations
While there is no direct evidence of this compound interacting with specific signaling pathways, other benzoate esters and sodium benzoate have been reported to have cellular effects, including inducing apoptosis and modulating inflammatory responses[4][5][6]. It is conceivable that this compound or its potential metabolites could interact with pathways related to cellular stress or metabolism.
References
Troubleshooting & Optimization
Technical Support Center: Isostearyl Benzoate Synthesis
Welcome to the technical support center for the synthesis of Isostearyl Benzoate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Fischer esterification of isostearyl alcohol with benzoic acid.[1] This method typically employs an acid catalyst to achieve high yields. Alternative methods like transesterification from another benzoate ester are also possible but less direct for this specific synthesis.[2][3]
Q2: Which catalysts are recommended for the esterification of isostearyl alcohol and benzoic acid?
A2: Strong acid catalysts are essential for this reaction. Methane sulfonic acid is a preferred catalyst cited for producing a high yield of this compound.[1] Other effective catalysts for similar esterifications include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄).[4] The choice of catalyst can influence reaction time and temperature requirements.
Q3: How does the branched structure of isostearyl alcohol affect the reaction?
A3: The branched, bulky nature of isostearyl alcohol introduces steric hindrance, which can slow down the rate of esterification compared to linear alcohols.[5] To overcome this, it is crucial to optimize reaction conditions such as temperature, catalyst concentration, and reaction time to ensure the reaction proceeds to completion.
Q4: What are the key strategies to maximize the yield of this compound?
A4: To maximize the yield, it is critical to shift the reaction equilibrium towards the product side. The two most effective strategies are:
-
Water Removal: Continuously remove the water byproduct as it forms. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene.[4][6]
-
Use of Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive one, can drive the reaction forward.[6]
Q5: What are typical reaction conditions for this synthesis?
A5: A typical procedure involves heating a mixture of isostearyl alcohol, benzoic acid, and a catalyst like methane sulfonic acid to around 155°C.[1] The reaction is often run under an inert nitrogen atmosphere with stirring until no more water is collected.[1] Reaction times can vary from a few hours to several hours depending on the scale and specific conditions.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides targeted solutions.
| Issue | Potential Causes | Recommended Solutions & Optimizations |
| 1. Low Yield or Incomplete Reaction | Equilibrium Limitation: The reversible nature of Fischer esterification means the reaction may have reached equilibrium before full conversion.[4][5] | • Implement a Dean-Stark trap to remove water and drive the reaction forward.[4][6]• Use a molar excess (e.g., 1.5 to 2 equivalents) of benzoic acid. |
| Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in an insufficient amount.[4] | • Use a fresh, anhydrous acid catalyst such as methane sulfonic acid or p-TsOH.• Increase catalyst loading incrementally (e.g., from 0.5 mol% to 2 mol%). | |
| Low Reaction Temperature: The temperature may be too low to overcome the activation energy, especially with the sterically hindered isostearyl alcohol.[4] | • Gradually increase the reaction temperature in 10°C increments, monitoring for potential side reactions or degradation.• Ensure the reaction is heated to a temperature sufficient for the azeotropic removal of water (if using a Dean-Stark trap). | |
| Presence of Water in Reactants: Using wet starting materials introduces water, which inhibits the forward reaction.[4] | • Ensure both isostearyl alcohol and benzoic acid are dry. Use anhydrous solvents if applicable. | |
| 2. Formation of Side Products | Ether Formation: At high temperatures with strong acid catalysts, isostearyl alcohol can undergo self-condensation to form diisostearyl ether.[4] | • Avoid excessively high temperatures.• Monitor the reaction by TLC or GC to detect the formation of non-polar byproducts. |
| Decomposition: Excessive heat can lead to the degradation of reactants or the product. | • Maintain a consistent temperature and avoid localized overheating.• Consider running the reaction at a lower temperature for a longer duration. | |
| 3. Difficulties in Product Purification | Emulsion Formation: Stable emulsions can form during aqueous workup, making phase separation difficult.[4] | • Use a saturated brine solution (NaCl) for washing to help break the emulsion.• If necessary, filter the mixture through a pad of celite. |
| Incomplete Removal of Unreacted Benzoic Acid | • Wash the organic layer thoroughly with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃), until effervescence ceases.• Follow with a water wash to remove residual salts. | |
| Residual Catalyst | • Neutralize and wash the reaction mixture as described above. The catalyst, being an acid, will be removed during the base wash. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound using methane sulfonic acid as a catalyst with azeotropic removal of water.
Materials:
-
Isostearyl alcohol (1.0 equivalent)
-
Benzoic acid (1.2 equivalents)
-
Methane sulfonic acid (0.5 mol%)
-
Toluene (as solvent for Dean-Stark trap)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Reaction Setup: Assemble a flame-dried apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add isostearyl alcohol (1.0 eq.), benzoic acid (1.2 eq.), and toluene.
-
Catalyst Addition: Begin stirring the mixture and slowly add methane sulfonic acid (0.5 mol%).
-
Heating and Reflux: Heat the mixture to reflux. Toluene will begin to azeotropically remove water, which will collect in the arm of the Dean-Stark trap.
-
Monitoring the Reaction: Continue refluxing until the theoretical amount of water has been collected or until the reaction completion is confirmed by TLC or GC analysis.
-
Workup - Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2x) to remove unreacted benzoic acid and the catalyst.
-
Water (1x).
-
Saturated brine solution (1x) to aid in drying.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the drying agent with a small amount of toluene.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Final Purification: For high purity, the crude product can be further purified by vacuum distillation to yield this compound as a clear, practically odorless liquid.[1]
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the final product and quantify any remaining starting materials.
Instrumentation & Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution of acetonitrile and water.[7]
-
Detector: UV detector set to a wavelength where benzoic acid and this compound absorb (e.g., ~230 nm).
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase. Also prepare standards of isostearyl alcohol and benzoic acid for comparison.
Visualizations
References
- 1. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]
- 2. Ester synthesis by transesterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pjoes.com [pjoes.com]
Technical Support Center: Isostearyl Benzoate Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isostearyl benzoate in their formulations.
Troubleshooting Guide
Issue: My formulation containing this compound is showing signs of instability, such as a change in pH, viscosity, or odor.
This issue is likely due to the degradation of this compound. The two primary degradation pathways are hydrolysis and oxidation.
Q1: What is hydrolysis and how does it affect this compound?
A1: Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of this compound, the ester bond is cleaved, resulting in the formation of benzoic acid and isostearyl alcohol. This reaction is catalyzed by the presence of acids or bases. A significant shift in the pH of your formulation is a strong indicator of hydrolysis.
Q2: My formulation's pH has become more acidic over time. What is the likely cause?
A2: A decrease in pH strongly suggests the hydrolysis of this compound, leading to the formation of benzoic acid. This is more likely to occur in formulations with a pH outside the optimal stability range.
Q3: What is the optimal pH range to prevent the hydrolysis of this compound?
A3: this compound is reported to have remarkable stability to hydrolysis over a pH range of approximately 2 to 12. However, for optimal stability in cosmetic emulsions, it is recommended to maintain the formulation's pH between 4.5 and 6.5. This range is also beneficial for skin compatibility.
Q4: How can I maintain a stable pH in my formulation?
A4: The use of a buffering system is highly recommended. Buffer solutions resist changes in pH when small quantities of an acid or an alkali are added. A citrate buffer or a phosphate buffer can be effective in maintaining the desired pH range.
Q5: My formulation has developed an off-odor or changed color. What could be the cause?
A5: An off-odor, often described as rancid, or a color change can be indicative of oxidation. Oxidation is a chemical reaction that involves the loss of electrons. Unsaturated components in the formulation, including the isostearyl portion of the molecule, can be susceptible to oxidation. The presence of trace metal ions can catalyze this process.
Q6: How can I prevent the oxidation of this compound?
A6: To prevent oxidation, the following measures are recommended:
-
Incorporate Antioxidants: Antioxidants are molecules that inhibit the oxidation of other molecules. Common choices for cosmetic formulations include oil-soluble antioxidants like Vitamin E (tocopherol) and its derivatives, and Rosemary CO2 extract.
-
Use Chelating Agents: Chelating agents bind to metal ions, preventing them from catalyzing oxidative reactions.[1][2][3][4][5][6] Disodium EDTA, tetrasodium EDTA, and sodium phytate are commonly used in cosmetic formulations.[1]
Frequently Asked Questions (FAQs)
Q7: What are the typical concentration ranges for stabilizers to prevent this compound degradation?
A7: The following table summarizes the recommended concentration ranges for common stabilizers in cosmetic formulations.
| Stabilizer Type | Example(s) | Recommended Concentration Range (% w/w) |
| Antioxidants | Vitamin E (Tocopherol), Rosemary CO2 Extract | 0.05 - 0.5 |
| pH Buffers | Citrate Buffer, Phosphate Buffer | Sufficient to maintain pH in the 4.5 - 6.5 range |
| Chelating Agents | Disodium EDTA, Tetrasodium EDTA, Sodium Phytate | 0.05 - 0.2[1] |
Q8: What are the primary degradation products of this compound?
A8: The primary degradation products are:
-
From Hydrolysis: Benzoic Acid and Isostearyl Alcohol.
-
From Oxidation: A complex mixture of aldehydes, ketones, and smaller carboxylic acids can be formed from the breakdown of the isostearyl chain.
Q9: How can I analytically monitor the degradation of this compound in my formulation?
A9: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the concentration of this compound and detecting its degradation products. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is commonly used for the analysis of benzoates.
Experimental Protocols
Protocol 1: Stability Testing of a Cosmetic Emulsion Containing this compound
This protocol outlines a standard procedure for assessing the stability of a cosmetic emulsion.
-
Sample Preparation: Prepare three batches of your final formulation. Package the samples in the intended final packaging and in inert glass containers for comparison.
-
Storage Conditions: Store the samples under the following conditions:
-
Room Temperature (20-25°C)
-
Elevated Temperature (40°C)
-
Refrigerated (4°C)
-
Freeze-Thaw Cycles (-10°C to 25°C, 3-5 cycles)
-
Light Exposure (Natural and UV light)
-
-
Evaluation Timepoints: Evaluate the samples at initial time (T=0) and then at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, viscosity, and signs of phase separation or creaming.
-
Chemical Properties: pH and the concentration of this compound and its primary degradation products (using Protocol 2).
-
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides a general method for the quantitative analysis of this compound, benzoic acid, and isostearyl alcohol in a cosmetic emulsion.
-
Sample Preparation: a. Accurately weigh approximately 1g of the emulsion into a 50 mL volumetric flask. b. Add a suitable solvent (e.g., methanol or a mixture of methanol and isopropanol) and sonicate for 15-20 minutes to extract the analytes. c. Allow the solution to cool to room temperature and dilute to the mark with the solvent. d. Centrifuge an aliquot of the solution to separate any undissolved excipients. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is often effective. For example, a starting gradient of 60:40 acetonitrile:water, increasing to 95:5 acetonitrile:water over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 230 nm (for this compound and benzoic acid). A refractive index detector (RID) may be necessary for the analysis of isostearyl alcohol if it lacks a UV chromophore.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Prepare standard solutions of this compound, benzoic acid, and isostearyl alcohol in the mobile phase to create calibration curves for quantification.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Strategies to prevent this compound degradation.
References
- 1. thecosmeticformulator.com [thecosmeticformulator.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. essentiallynatural.co.za [essentiallynatural.co.za]
- 4. Chelating Agent [alexmo-cosmetics.de]
- 5. formulabotanica.com [formulabotanica.com]
- 6. Exploring Effective Chelating Agents for Enhanced Quality in Cosmetic Formulations and Applications [thinkdochemicals.com]
Technical Support Center: Improving API Solubility in Isostearyl Benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Active Pharmaceutical Ingredients (APIs) in Isostearyl Benzoate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and illustrative diagrams to assist in your formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is my API not dissolving in this compound?
APIs, particularly those that are crystalline in nature, often have strong intermolecular forces that must be overcome by the solvent for dissolution to occur. This compound is a non-polar, lipophilic ester. If your API has a high melting point or significant polarity (e.g., multiple hydrogen bond donors/acceptors), its solubility in this compound may be limited. The principle of "like dissolves like" is fundamental; lipophilic APIs with low melting points are more likely to be soluble in this vehicle.
Q2: What are the primary strategies to improve the solubility of an API in this compound?
The main strategies involve modifying the formulation to create a more favorable environment for the API. These include:
-
Co-solvency: Introducing a co-solvent that is miscible with this compound and has a higher solubilizing capacity for the API.[1]
-
Use of Surfactants: Incorporating surfactants to create micellar structures or microemulsions that can encapsulate the API and increase its apparent solubility.[1]
-
Temperature Adjustment: Gently heating the mixture can increase the kinetic energy of the system and help overcome the lattice energy of the crystalline API, leading to higher solubility. However, the stability of the API at elevated temperatures must be considered.
-
Particle Size Reduction: For suspensions, reducing the particle size of the API through micronization or nanonization increases the surface area available for dissolution.
Q3: What types of co-solvents are compatible with this compound?
Since this compound is a non-polar ester, compatible co-solvents are typically those with some lipophilic character but also a greater polarity to interact with the API. Examples include:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol (e.g., PEG 400)
-
Transcutol® (Diethylene glycol monoethyl ether)
The selection should be based on the specific API's solubility in these co-solvents and the intended application of the final formulation.
Q4: How do surfactants help in solubilizing APIs in an oil-based solvent like this compound?
Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. In an oil-based system, surfactants can form reverse micelles where the lipophilic tails orient outwards into the this compound, and the hydrophilic heads form a core that can interact with and solubilize more polar APIs. Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 80) are commonly used.[1]
Q5: What is a Self-Emulsifying Drug Delivery System (SEDDS) and can it be used with this compound?
A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This compound can act as the oil phase in a SEDDS formulation. This is a powerful technique for enhancing the oral bioavailability of poorly water-soluble drugs, as the drug is already dissolved in the lipid formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of APIs in this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| API precipitates out of solution upon cooling. | The formulation is a supersaturated solution that is not thermodynamically stable at lower temperatures. | 1. Determine Equilibrium Solubility: Ensure you are working below the saturation point at room temperature. 2. Optimize Co-solvent/Surfactant Levels: The amount of co-solvent or surfactant may be insufficient to maintain the API in solution at lower temperatures. Gradually increase their concentration. 3. Control Cooling Rate: Rapid cooling can shock the system and induce precipitation. Employ a slower, controlled cooling process.[2] 4. Add a Polymeric Precipitation Inhibitor: Polymers like PVP or HPMC can help maintain a supersaturated state by inhibiting crystal growth. |
| The final formulation is hazy or cloudy. | The API is not fully dissolved, or one of the excipients is not fully miscible with the this compound base. | 1. Visual Inspection: Use a microscope to determine if the cloudiness is due to undissolved API crystals or phase separation of excipients. 2. Increase Mixing Energy/Time: Ensure sufficient mixing is applied to fully dissolve the API and homogenize the formulation. 3. Adjust Co-solvent/Surfactant: The chosen excipients may have limited miscibility. Screen different co-solvents or surfactants. |
| API degradation is observed after formulation. | The API may be unstable at the temperatures used for dissolution, or it may be reacting with one of the excipients. | 1. Lower Dissolution Temperature: Attempt to dissolve the API at a lower temperature for a longer period. 2. Protect from Light and Oxygen: Some APIs are sensitive to light and oxidation.[2] Formulate under amber light and consider using an inert gas like nitrogen to purge the container.[2] 3. Excipient Compatibility Study: Perform a compatibility study of the API with each individual excipient to identify any potential reactions. |
| The viscosity of the formulation is too high. | The addition of certain co-solvents or surfactants can significantly increase the viscosity of the formulation. | 1. Select Lower Viscosity Excipients: Screen for co-solvents and surfactants that have a lower intrinsic viscosity. 2. Adjust Excipient Ratios: Modifying the ratio of this compound to other excipients can alter the final viscosity. 3. Incorporate a Low-Viscosity Co-solvent: Adding a low-viscosity co-solvent like ethanol can help reduce the overall viscosity.[3] |
Data Presentation
The following tables are provided as examples to guide the presentation of your experimental solubility data. The values presented are hypothetical and should be replaced with your own experimentally determined results.
Table 1: Example Equilibrium Solubility of Various APIs in this compound with Co-solvents
| API | Co-solvent | Co-solvent Concentration (% w/w) | Temperature (°C) | Solubility (mg/mL) |
| API-X | Ethanol | 10 | 25 | 5.2 |
| API-X | Ethanol | 20 | 25 | 12.8 |
| API-X | Propylene Glycol | 10 | 25 | 4.5 |
| API-X | Propylene Glycol | 20 | 25 | 10.1 |
| API-Y | Transcutol® | 15 | 25 | 25.6 |
| API-Y | Transcutol® | 30 | 25 | 58.3 |
Table 2: Example of Surfactant Effects on API Solubility in this compound
| API | Surfactant | Surfactant Concentration (% w/w) | Temperature (°C) | Apparent Solubility (mg/mL) |
| API-Z | Tween® 80 | 5 | 25 | 8.9 |
| API-Z | Tween® 80 | 10 | 25 | 18.2 |
| API-Z | Span® 80 | 5 | 25 | 6.4 |
| API-Z | Span® 80 | 10 | 25 | 13.5 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of an API in this compound
Objective: To determine the saturation solubility of an API in this compound at a specified temperature.
Materials:
-
API powder
-
This compound
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Add an excess amount of the API to a known volume or weight of this compound in a glass vial. "Excess" means that undissolved API crystals should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the API in solution does not change between time points).[4]
-
After the equilibration period, remove the vials and allow any undissolved solids to settle.
-
Centrifuge the samples to further separate the undissolved API from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (one that dissolves both the API and this compound) to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC method.
-
Back-calculate to determine the concentration of the API in the original this compound sample. This value represents the equilibrium solubility.
-
Perform the experiment in triplicate to ensure reproducibility.
Mandatory Visualizations
Caption: Decision workflow for selecting an API solubility enhancement strategy.
Caption: Experimental workflow for determining equilibrium solubility.
References
Overcoming challenges in Isostearyl benzoate-based emulsion stability
## Technical Support Center: Isostearyl Benzoate Emulsion Stability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the stability of this compound-based emulsions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common issues encountered during formulation and stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in an emulsion?
A1: this compound is the ester of Isostearyl Alcohol and Benzoic Acid.[1] In cosmetic and pharmaceutical emulsions, it primarily functions as a skin-conditioning agent and emollient.[2] It is a clear, oil-soluble liquid with a light, non-greasy feel, which also acts as an excellent solvent and solubilizer.[2][3]
Q2: What are the key benefits of using this compound in emulsions?
A2: this compound provides a light, silky after-touch to the skin.[2] It can improve the sensory feel and spreadability of formulations.[4] Additionally, it can act as a glossing agent and a wetting agent for pressed powders.[3] In antiperspirants, it has been shown to reduce the whitening effect.[3]
Q3: What are the typical use levels for this compound in an emulsion?
A3: While specific concentrations are formulation-dependent, a general guideline for total ester content in an emulsion is between 5-15%.[4] The optimal concentration of the oil phase, including this compound, will also depend on the chosen emulsifier system.[5]
Q4: Is this compound suitable for all emulsion types?
A4: this compound is a non-polar, oil-soluble ingredient, making it suitable for both oil-in-water (O/W) and water-in-oil (W/O) emulsions. The choice of emulsifier will be critical in determining the emulsion type and ensuring its stability.[6]
Q5: Are there any known incompatibilities with this compound?
A5: While specific incompatibility data for this compound is not widely published, general principles of emulsion formulation should be followed. High concentrations of electrolytes can sometimes destabilize emulsions.[7] It is also important to ensure the compatibility of this compound with other ingredients in the formulation through stability testing.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of this compound-based emulsions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Phase Separation (Creaming or Coalescence) | 1. Incorrect Emulsifier Selection or Concentration: The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be optimal for this compound. The emulsifier concentration might be too low to form a stable interfacial film.[8] 2. Inadequate Homogenization: Insufficient mixing can lead to large droplet sizes, which are more prone to coalescence.[9] 3. Improper Processing Temperature: Not heating the oil and water phases to a sufficiently high temperature above the melting point of any solid ingredients can prevent proper micelle formation.[9] | 1. Optimize Emulsifier System: Select an emulsifier or blend of emulsifiers with an appropriate HLB for a non-polar oil like this compound. Consider increasing the emulsifier concentration, typically aiming for around 20% of the oil phase.[5] 2. Improve Homogenization: Utilize high-shear mixing to reduce droplet size, provided the formulation does not contain shear-sensitive polymers.[9] 3. Ensure Proper Heating: Heat both the oil and water phases to a temperature above the melting point of all waxy components before emulsification.[10] |
| Changes in Viscosity (Thickening or Thinning) | 1. Polymer Instability: Shear-sensitive polymers used as thickeners can be irreversibly damaged by high-shear mixing.[9] 2. Temperature Fluctuations: Formulations with high concentrations of low melting point butters or waxes can experience significant viscosity changes with temperature.[10] 3. Electrolyte Effects: The presence of electrolytes from active ingredients can impact the stability of some thickening systems.[7] | 1. Verify Polymer Shear Stability: Check supplier information for the shear tolerance of your chosen polymers. Use low-shear mixing if necessary.[10] 2. Limit Low Melting Point Solids: Keep the concentration of low melting point butters and waxes to a minimum, for example, under 10%, to reduce temperature-dependent viscosity changes.[10] 3. Use Electrolyte-Tolerant Thickeners: Select gums or polymers that are known to be stable in the presence of electrolytes. |
| Grainy or Waxy Appearance | 1. Crystallization of Ingredients: This can occur if an excessive amount of an ionic emulsifier is used, which may crystallize at low temperatures.[9] 2. Premature Solidification of Waxes: If the water and oil phases are not at the same temperature during emulsification, waxy components can solidify prematurely.[10] | 1. Adjust Emulsifier Blend: Reduce the concentration of the ionic emulsifier and incorporate a non-ionic co-emulsifier.[9] 2. Maintain Consistent Phase Temperatures: Ensure both the oil and water phases are heated to the same temperature before combining. |
| Changes in Color or Odor | 1. Oxidation: Unsaturated components in the formulation can oxidize over time. 2. Microbial Contamination: Inadequate preservation can lead to microbial growth, causing changes in color and odor.[9] 3. Interaction with Packaging: The formulation may be reacting with the packaging material.[11] | 1. Incorporate Antioxidants: Add an appropriate antioxidant to the oil phase to prevent oxidation. 2. Ensure Proper Preservation: Use a broad-spectrum preservative system and verify its efficacy with microbial testing. 3. Conduct Packaging Compatibility Tests: Perform stability testing in the final packaging to ensure there are no adverse interactions.[11] |
Quantitative Data: Illustrative Formulation Skeletons
The following tables provide example starting-point formulations for O/W and W/O emulsions containing this compound. These are for illustrative purposes and will require optimization.
Table 1: Oil-in-Water (O/W) Cream with this compound
| Phase | Ingredient | Function | Concentration (w/w %) |
| A (Oil Phase) | This compound | Emollient | 5.0 - 15.0 |
| Cetearyl Alcohol | Thickener, Co-emulsifier | 2.0 - 5.0 | |
| Glyceryl Stearate | Emulsifier | 1.0 - 3.0 | |
| Steareth-20 | Emulsifier | 1.0 - 3.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 2.0 - 5.0 | |
| Xanthan Gum | Thickener | 0.2 - 0.5 | |
| C (Cool-Down Phase) | Preservative | Preservative | As required |
| Fragrance | Fragrance | As required |
Table 2: Water-in-Oil (W/O) Lotion with this compound
| Phase | Ingredient | Function | Concentration (w/w %) |
| A (Oil Phase) | This compound | Emollient | 10.0 - 20.0 |
| PEG-30 Dipolyhydroxystearate | Emulsifier | 2.0 - 4.0 | |
| Mineral Oil | Emollient | 5.0 - 10.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Magnesium Sulfate | Stabilizer | 0.5 - 1.0 | |
| Propylene Glycol | Humectant | 3.0 - 7.0 | |
| C (Cool-Down Phase) | Preservative | Preservative | As required |
Experimental Protocols
1. Accelerated Stability Testing
-
Objective: To predict the long-term stability of the emulsion by subjecting it to stressful conditions.[12][13]
-
Methodology:
-
Prepare samples of the emulsion in its final intended packaging.
-
Place samples in controlled temperature chambers at various conditions, such as:
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for physical and chemical changes, including phase separation, color, odor, pH, and viscosity.
-
A product that remains stable at 45°C for three months is often considered to have a shelf life of approximately two years at room temperature.[11]
-
2. Freeze-Thaw Cycle Testing
-
Objective: To assess the emulsion's stability when exposed to extreme temperature changes, which can occur during shipping and storage.[14]
-
Methodology:
-
Place a sample of the emulsion at -10°C for 24 hours.
-
Allow the sample to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat this cycle for a minimum of three cycles.[11]
-
After the final cycle, visually inspect the sample for any signs of instability, such as phase separation or changes in texture.
-
3. Centrifugation Test
-
Objective: To quickly predict creaming or sedimentation, which are early indicators of emulsion instability.[11]
-
Methodology:
-
Heat the emulsion to 50°C.
-
Place a sample of the heated emulsion in a centrifuge tube.
-
Centrifuge the sample at 3000 rpm for 30 minutes.[11]
-
After centrifugation, inspect the sample for any signs of separation.
-
Visualizations
References
- 1. ewg.org [ewg.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound, 68411-27-8 [thegoodscentscompany.com]
- 4. soapchefblog.com [soapchefblog.com]
- 5. formulabotanica.com [formulabotanica.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Viscosity stability of O/W emulsion containing α-gel through an ionic-complex system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cosmetic emulsion separation [personalcarescience.com.au]
- 10. youtube.com [youtube.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. certifiedcosmetics.com [certifiedcosmetics.com]
- 13. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 14. skinconsult.com [skinconsult.com]
Technical Support Center: Method Development for Quantifying Isostearyl Benzoate in Complex Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of Isostearyl Benzoate in complex matrices. This compound is a long-chain, branched ester commonly used as an emollient in cosmetics and personal care products.[1][2][3] Its lipophilic nature and presence in intricate formulations can present analytical challenges. This guide offers detailed methodologies, troubleshooting advice, and frequently asked questions to facilitate accurate and robust method development.
Experimental Protocols
Due to the lack of a standardized, publicly available method for this compound, the following protocols are recommended based on best practices for analyzing structurally similar long-chain, lipophilic compounds in cosmetic matrices.[4][5][6]
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing interferences. The choice of method will depend on the specific matrix composition (e.g., cream, lotion, oil).
a) Liquid-Liquid Extraction (LLE) for Emulsions (Creams, Lotions)
-
Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable extraction solvent system. A common starting point is a mixture of a polar and a non-polar solvent, such as methanol and hexane (1:1 v/v).
-
Homogenization/Vortexing: Vortex the sample vigorously for 2-3 minutes to ensure thorough mixing and disruption of the emulsion.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (containing the this compound) to a clean tube.
-
Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another 5 mL of the organic solvent. The organic fractions are then combined.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
b) Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE can be used as a cleanup step after LLE or as the primary extraction method for less complex matrices.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted extract from LLE (dissolved in a polar solvent) or a diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., 5 mL of 40% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a non-polar solvent (e.g., 5 mL of acetonitrile or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Analytical Methods
Both High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the quantification of this compound.
a) HPLC-MS/MS Method
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Parameters:
-
Precursor Ion: [M+H]+ or [M+Na]+ for this compound.
-
Product Ions: To be determined by direct infusion of a standard solution.
-
b) GC-MS Method
Given its volatility, GC-MS is a viable alternative.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ions: To be determined from the mass spectrum of a standard. Characteristic fragments of the benzoate moiety (m/z 105, 77) and the isostearyl chain would be expected.
-
Data Presentation
Table 1: Comparison of Recommended Analytical Methods
| Parameter | HPLC-MS/MS | GC-MS |
| Principle | Liquid chromatography separation with mass spectrometric detection | Gas chromatography separation with mass spectrometric detection |
| Sample Volatility | Not critical | Required |
| Derivatization | Not required | Not typically required |
| Sensitivity | High | High |
| Selectivity | High (with MS/MS) | High (with SIM) |
| Common Matrices | Creams, lotions, emulsions | Oils, less complex matrices |
| Potential Issues | Matrix effects (ion suppression/enhancement) | Thermal degradation of labile compounds |
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/No Analyte Signal | - Inefficient extraction- Analyte degradation- Instrument issue | - Optimize extraction solvent and technique (e.g., try a different solvent ratio or use sonication).- Check the stability of this compound under the extraction and analysis conditions.[7]- Verify instrument performance with a known standard. |
| Poor Peak Shape (Tailing/Fronting) | - Column overload- Incompatible sample solvent- Column contamination | - Dilute the sample extract.- Ensure the reconstitution solvent is similar in strength to the initial mobile phase.- Wash the column according to the manufacturer's instructions. |
| High Variability in Results | - Inconsistent sample preparation- Matrix effects | - Ensure consistent homogenization and extraction for all samples.- Implement an internal standard for quantification.- Perform a matrix effect study and consider further sample cleanup (e.g., SPE). |
| Ion Suppression/Enhancement (LC-MS) | - Co-eluting matrix components | - Improve chromatographic separation to resolve this compound from interfering compounds.- Dilute the sample extract.- Utilize a matrix-matched calibration curve. |
| Ghost Peaks | - Carryover from previous injections | - Implement a robust needle wash protocol.- Inject a blank solvent after high-concentration samples. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for this compound, HPLC-MS or GC-MS?
A1: Both techniques are suitable. HPLC-MS is often preferred for complex cosmetic matrices like creams and lotions as it avoids the high temperatures of a GC inlet which could potentially degrade other matrix components. GC-MS is an excellent choice for less complex or oily matrices and can offer very high sensitivity and selectivity.[8][9]
Q2: How can I minimize matrix effects in my LC-MS analysis?
A2: Matrix effects, such as ion suppression or enhancement, are common in complex samples.[10] To minimize them, you can:
-
Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering substances.[5]
-
Optimize Chromatography: Achieve baseline separation of your analyte from co-eluting matrix components.
-
Dilute the Sample: This can reduce the concentration of interfering compounds.
-
Use an Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.
Q3: What should I use as an internal standard for this compound quantification?
A3: An ideal internal standard would be an isotope-labeled this compound (e.g., d5-Isostearyl Benzoate). If this is not available, a structurally similar long-chain alkyl benzoate that is not present in the sample can be used. The internal standard should have similar chemical properties and extraction recovery to this compound.
Q4: My sample is a very thick cream. How can I ensure complete extraction?
A4: For thick creams, effective homogenization is crucial. Consider using a mechanical homogenizer or probe sonicator to disperse the sample in the extraction solvent. Ultrasound-assisted extraction (UAE) can also improve extraction efficiency.[4][5] Performing a re-extraction of the sample pellet after the initial extraction can help to ensure complete recovery.
Q5: What are the expected mass fragments for this compound in GC-MS (EI)?
A5: While a standard spectrum should be acquired, you can expect to see a fragment ion for the benzoyl group at m/z 105 and the tropylium ion at m/z 91, which is characteristic of many aromatic compounds. Fragments corresponding to the loss of the isostearyl chain would also be present. The molecular ion may or may not be visible depending on its stability.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ewg.org [ewg.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Isostearyl Benzoate Crystallization in Formulations
Welcome to the Technical Support Center for Isostearyl Benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing and troubleshooting crystallization issues in formulations containing this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is the ester of Isostearyl Alcohol and Benzoic Acid. It is a clear, oil-soluble, and low-viscosity liquid that functions as an emollient and skin-conditioning agent in a wide variety of cosmetic and personal care products.[1] Its non-greasy feel and good spreadability make it a popular choice in creams, lotions, sunscreens, and color cosmetics.
Q2: What are the common signs of this compound crystallization in a formulation?
Crystallization of this compound can manifest in several undesirable ways, including:
-
A gritty or grainy texture.
-
Visible white specks or particles.
-
An increase in the viscosity or solidification of the product at cooler temperatures.
-
Phase separation, particularly in emulsion systems.
-
Loss of product homogeneity and aesthetic appeal.
Q3: What are the primary causes of this compound crystallization?
The crystallization of this compound in a formulation is typically triggered by one or more of the following factors:
-
Temperature Fluctuations: Exposure to temperatures below its melting point during storage or transportation is a primary cause.
-
Supersaturation: If the concentration of this compound exceeds its solubility limit in the formulation's oil phase at a given temperature, it can crystallize out.
-
Inadequate Emulsion Stability: In emulsion systems, a weak or unstable interface between the oil and water phases can allow this compound molecules to aggregate and crystallize.
-
Incompatible Formulation Ingredients: Certain ingredients in the formulation may reduce the solubility of this compound or promote crystal growth.
-
Improper Cooling Rate: A very slow cooling rate during the manufacturing process can sometimes lead to the formation of large, noticeable crystals.
Q4: Can the choice of other emollients in the formulation affect the crystallization of this compound?
Yes, the selection of other emollients and oils in the formulation is critical. This compound, being a non-polar ester, will have varying solubility in different cosmetic solvents. It is generally miscible with other non-polar hydrocarbons and esters. However, its solubility in more polar solvents like glycols is limited. If the oil phase of the formulation is not a good solvent for this compound, or if the concentration of this compound is too high relative to the solvent capacity of the oil phase, crystallization can occur.
Q5: How can I prevent this compound from crystallizing in my formulation?
Preventative measures are key to avoiding crystallization issues. Consider the following strategies during formulation development:
-
Solvent Selection: Ensure that the oil phase of your formulation has a high solvent capacity for this compound. This can be achieved by using a blend of emollients that are good solvents for this ingredient.
-
Co-solvents and Crystal Inhibitors: Incorporate co-solvents or crystal inhibitors into the oil phase. Certain esters or polymers can interfere with the crystal lattice formation of this compound, keeping it in a liquid state.
-
Optimize Emulsifier System: In emulsions, use a robust emulsifier system that creates a stable and protective film around the oil droplets, preventing the coalescence and subsequent crystallization of this compound.
-
Controlled Manufacturing Process: Implement a controlled cooling process with appropriate stirring to encourage the formation of very small, non-perceptible microcrystals.
-
Stability Testing: Conduct rigorous stability testing, including temperature cycling (freeze-thaw cycles), to identify any potential for crystallization early in the development process.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving this compound crystallization in your formulations.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound crystallization.
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative and estimated solubility profile based on its chemical properties as a large, branched-chain, non-polar ester. This information is crucial for selecting appropriate solvents and designing a stable formulation.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Non-Polar Hydrocarbons | Mineral Oil, Isododecane, Squalane | Soluble / Miscible | "Like dissolves like." this compound is a non-polar molecule and will readily dissolve in other non-polar hydrocarbon-based solvents. |
| Esters | Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate, Octyldodecyl Myristate | Soluble / Miscible | This compound is an ester and is expected to be highly soluble in other cosmetic esters. |
| Silicones | Dimethicone, Cyclopentasiloxane | Soluble / Miscible | The large alkyl chain of this compound provides sufficient lipophilicity to be compatible with common silicones. |
| Fatty Alcohols | Octyldodecanol, Isostearyl Alcohol | Soluble / Miscible | The long, branched alkyl chain of this compound is structurally similar to fatty alcohols, promoting solubility. |
| Glycols | Propylene Glycol, Butylene Glycol | Sparingly Soluble to Insoluble | Glycols are significantly more polar than this compound, leading to poor solubility. |
| Polar Solvents | Water, Glycerin, Ethanol | Insoluble | This compound is a highly non-polar molecule with very low water solubility.[1] |
Note: It is highly recommended to perform solubility studies with the specific ingredients used in your formulation to determine the exact solubility parameters.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Cosmetic Solvent
Objective: To quantitatively determine the solubility of this compound in a selected cosmetic solvent at a specific temperature.
Materials:
-
This compound
-
Selected cosmetic solvent (e.g., Caprylic/Capric Triglyceride, Dimethicone)
-
Analytical balance
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or incubator with precise temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system, depending on the solvent.
-
Volumetric flasks and pipettes
-
Appropriate mobile phase and standards for HPLC/GC analysis
Methodology:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. b. To each vial, add a known volume of the selected cosmetic solvent. c. Place a magnetic stir bar in each vial and cap tightly. d. Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C). e. Stir the solutions for a sufficient amount of time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vials is necessary to confirm saturation.
-
Sample Preparation for Analysis: a. After the equilibration period, stop the stirring and allow the undissolved material to settle. b. Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a pipette with a filter tip or to centrifuge the samples and then take the supernatant. c. Accurately dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Analytical Measurement: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Analyze the diluted samples using the validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: a. From the concentration determined by the analytical method and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in appropriate units, such as g/100g of solvent or % (w/w).
Protocol 2: Accelerated Stability Testing for Crystallization (Freeze-Thaw Cycling)
Objective: To assess the potential for this compound crystallization in a finished formulation under temperature stress.
Materials:
-
Test formulation in its final packaging
-
Control formulation (if applicable)
-
Freezer capable of maintaining -10°C to -20°C
-
Incubator or oven capable of maintaining 45°C to 50°C
-
Controlled temperature chamber at room temperature (approx. 25°C)
-
Microscope
Methodology:
-
Initial Evaluation (Time 0): a. Document the initial appearance, texture, viscosity, and pH of the test formulation. b. If possible, take photomicrographs of the formulation to establish a baseline for crystal size and distribution.
-
Freeze-Thaw Cycles: a. Place the samples in the freezer at -10°C to -20°C for 24 hours. b. After 24 hours, transfer the samples to a controlled environment at room temperature (25°C) for 24 hours. This completes one cycle. c. Repeat this cycle for a minimum of three to five times.
-
Evaluation After Each Cycle: a. After each complete freeze-thaw cycle, visually inspect the samples for any signs of crystallization, such as graininess, separation, or the appearance of solid particles. b. Compare the appearance and texture to the initial evaluation and to a control sample stored at room temperature. c. If a microscope is available, examine a sample under magnification to detect the formation of microcrystals that may not be visible to the naked eye.
-
Final Evaluation: a. After the completion of all cycles, conduct a final comprehensive evaluation of the formulation's physical properties (appearance, texture, viscosity, pH) and compare them to the initial measurements. b. A stable formulation should show no significant changes in its physical characteristics throughout the freeze-thaw cycling.
Visualization of Key Relationships
Factors Influencing this compound Crystallization
Caption: Interplay of factors contributing to or preventing this compound crystallization.
References
Technical Support Center: Isostearyl Benzoate in Transdermal Drug Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on utilizing Isostearyl Benzoate as a skin penetration enhancer for topical and transdermal drug formulations. Below, you will find frequently asked questions (FAQs), comprehensive experimental protocols, and troubleshooting guides to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in topical formulations?
A1: this compound is the ester of Isostearyl Alcohol and Benzoic Acid.[1] It is a non-greasy emollient commonly used in cosmetics and pharmaceutical formulations to soften and hydrate the skin. In drug delivery, it is investigated for its potential to act as a chemical penetration enhancer (CPE). Its lipophilic nature allows it to interact with the skin's lipid barrier, which can facilitate the passage of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.
Q2: What is the proposed mechanism of action for this compound as a skin penetration enhancer?
A2: The primary mechanism for many lipophilic enhancers, including esters like this compound, involves the disruption of the highly ordered lipid structure of the stratum corneum.[2] By inserting itself into the intercellular lipid matrix, it can increase the fluidity of the lipid bilayers. This temporary and reversible alteration of the barrier makes it less resistant to the diffusion of drug molecules. A secondary mechanism may involve increasing the partitioning of the drug into the skin by acting as a solvent for the permeant within the tissue.[2]
Q3: Are there quantitative data on the skin absorption of alkyl benzoates?
A3: Yes. While specific data for this compound enhancing a particular drug is limited in public literature, a study on a closely related commercial mixture, C12-15 alkyl benzoate (which contains various chain-length benzoates), provides valuable insight. Using radiolabeled [14C]-C12 alkyl benzoate applied to human skin in vitro, researchers determined the total amount absorbed and its metabolic fate.[3] The results are summarized below.
| Parameter | Value (% of Applied Dose) | Description |
| Absorbed Dose (in Receptor Fluid) | 0.41% | Amount of substance that fully permeated the skin into the receptor fluid over 24 hours. |
| Dermal Delivery (in Epidermis + Dermis) | 0.97% | Amount of substance remaining within the skin layers after 8 hours. |
| Potentially Absorbable Dose | 2.20% | Substance recovered from the skin surface at 8 hours that could still be absorbed over time. |
| Total Dermally Absorbed Value | 2.97% | The sum of the absorbed dose and dermal delivery, representing the total bioavailable amount. |
| Table 1: In Vitro Dermal Absorption of [14C]-C12 Alkyl Benzoate in Human Skin. Data sourced from a study on C12-15 alkyl benzoate.[3] |
Notably, the study found that all of the absorbed C12 alkyl benzoate was completely metabolized to benzoic acid and the corresponding alcohol within the skin, with only the metabolites being detected in the receptor fluid.[3]
Q4: What are the key safety considerations when using this compound?
A4: this compound generally has a low safety concern profile for topical applications, with low ratings for cancer, allergies, and reproductive toxicity.[1] The fact that related alkyl benzoates are rapidly metabolized in the skin to benzoic acid and their corresponding alcohols is a key toxicological finding.[3] These metabolites are well-characterized and can be assessed in standard safety evaluations. As with any excipient, it is crucial to evaluate the irritation potential of the final formulation.
Experimental Protocols
Detailed Methodology: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol describes a standard method for evaluating the effect of this compound on the skin permeation of a model drug.
1. Materials and Equipment:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin (full-thickness or dermatomed to ~500 µm)
-
Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Formulations: Control (API in vehicle) and Test (API and this compound in vehicle)
-
Magnetic stir bars and stir plate
-
Circulating water bath (to maintain skin surface at 32°C)
-
Syringes and needles for sampling
-
Validated analytical method (e.g., HPLC, LC-MS/MS) for drug quantification
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Clean the subcutaneous fat and tissue. If required, dermatome the skin to a uniform thickness (e.g., 500 ± 100 µm). Cut skin sections to fit the Franz cells.[4]
-
Skin Integrity Test: Before mounting, assess the barrier integrity of each skin section using methods like Transepidermal Water Loss (TEWL) or electrical resistance. Discard any compromised skin sections.[5]
-
Cell Assembly: Mount the skin between the donor and receptor chambers, ensuring the stratum corneum faces the donor side. Clamp securely.
-
Equilibration: Fill the receptor chamber with pre-warmed, de-gassed receptor solution and add a magnetic stir bar. Place the cells in the water bath and allow the system to equilibrate for at least 30 minutes to reach 32°C at the skin surface.
-
Dosing: Apply a precise, finite dose (e.g., 10 µL/cm²) of the test or control formulation onto the skin surface in the donor chamber.[3]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor solution via the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Mass Balance: At the end of the experiment, dismantle the cells. Wash the skin surface with a suitable solvent to recover un-penetrated API. The skin can be further processed (e.g., heat separation of epidermis and dermis, tape stripping) to determine API retention in different layers.
-
Analysis: Quantify the concentration of the API in all collected samples (receptor fluid, surface wash, skin extracts) using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point. Plot this value against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated by dividing the flux of the test formulation by the flux of the control formulation.
Troubleshooting Guide
Q5: I am not seeing any significant enhancement in drug permeation with this compound. What could be the issue?
A5: This can be due to several factors related to the formulation, the experimental setup, or the drug itself.
References
Mitigating phase separation in Isostearyl benzoate microemulsions
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and standardized protocols to mitigate phase separation in Isostearyl Benzoate microemulsions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and stability testing of this compound microemulsions.
Q1: My this compound microemulsion separated immediately after preparation. What is the likely cause?
Immediate phase separation typically indicates a fundamental problem with the formulation's composition.[1] The most common causes are:
-
Insufficient Surfactant/Co-surfactant (Smix) Concentration: The amount of surfactant and co-surfactant may be too low to reduce the interfacial tension between the this compound (oil phase) and the aqueous phase effectively.[1] Increasing the total Smix concentration can significantly enhance stability.[2]
-
Incorrect Surfactant/Co-surfactant Ratio: The ratio between the surfactant and co-surfactant is critical for forming a stable interfacial film.[1] An improper ratio can result in a film that is too rigid or too fluid, leading to instability.[1]
-
Poor Component Selection: The chosen surfactant system may not have the appropriate Hydrophile-Lipophile Balance (HLB) for an this compound oil-in-water (O/W) system.[1] For O/W microemulsions, surfactants with an HLB value in the range of 8-18 are typically required.[3]
Q2: My microemulsion appeared stable initially but separated after a few hours/days. Why is this happening?
Delayed phase separation suggests a subtle instability, often meaning the formulation is near the edge of the stable microemulsion region in its phase diagram.[1] Potential causes include:
-
Sub-optimal Component Ratios: Even minor fluctuations in storage conditions can push a borderline formulation into an unstable state.[1] The solution is to adjust the component ratios to move the formulation more towards the center of the stable zone identified in your phase diagram.[1]
-
Temperature Fluctuations: Changes in temperature can alter the solubility of components and the interfacial tension, leading to instability.[1]
-
Ostwald Ripening: Over time, smaller droplets can dissolve and their contents redeposit onto larger droplets.[4] This process increases the average droplet size and can eventually lead to phase separation.[4]
Q3: What are the different types of phase separation I might observe?
Several instability phenomena can occur, each with distinct visual characteristics:
-
Creaming: The dispersed oil droplets rise to the top, forming a concentrated layer, due to density differences. This is often a reversible process.[4]
-
Sedimentation: The opposite of creaming, where the dispersed phase settles at the bottom.[4]
-
Flocculation: Droplets aggregate into clumps without merging, which can be a precursor to coalescence.[4]
-
Coalescence: Dispersed droplets merge to form progressively larger ones, an irreversible process that leads to complete phase separation.[4]
Q4: What is the role of the surfactant and co-surfactant in preventing phase separation?
Surfactants and co-surfactants are essential for the formation and stability of microemulsions.[5][6]
-
Surfactants: These amphiphilic molecules position themselves at the oil-water interface, drastically lowering the interfacial tension.[7][8] This reduction in energy allows for the spontaneous formation of small droplets.[7] A higher concentration of surfactant generally produces smaller droplet sizes.[2]
-
Co-surfactants: Often short-chain alcohols, co-surfactants work with the primary surfactant to further lower interfacial tension.[1] They also increase the flexibility of the interfacial film, which is crucial for the stability of the microemulsion.[7]
Q5: How do I select the right components for my this compound microemulsion?
-
Oil Phase: this compound is a clear, oil-soluble emollient that provides a light, silky feel.[9] Its non-polar nature requires a carefully selected surfactant system.
-
Surfactant Selection: The Hydrophile-Lipophile Balance (HLB) system is a key guide. For an O/W microemulsion with this compound, surfactants or surfactant blends with an HLB between 8 and 18 are generally suitable.[3] Non-ionic surfactants are often preferred in cosmetic and pharmaceutical applications due to their low irritation potential.[3]
-
Co-surfactant Selection: Short to medium-chain alcohols (e.g., Propylene Glycol, Ethanol) are commonly used.[10] They help to fluidize the interfacial layer and improve stability.[7]
Quantitative Data Summary
Systematic experimentation is crucial for optimizing a microemulsion formulation. Constructing a pseudo-ternary phase diagram is the most effective method for identifying stable regions.[8] The table below presents hypothetical data from a study to find a stable O/W microemulsion, illustrating the effect of varying the Surfactant-to-Co-surfactant (Smix) ratio on particle size and stability.
Table 1: Hypothetical Stability of an this compound O/W Microemulsion (15% Oil Phase, 35% Smix, 50% Water)
| Formulation ID | Smix Ratio (Surfactant:Co-surfactant) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Stability Observation (24h @ 25°C) |
| F1 | 1:2 | 155 | 0.450 | Phase Separation |
| F2 | 1:1 | 85 | 0.210 | Clear, Stable |
| F3 | 2:1 | 60 | 0.150 | Clear, Stable |
| F4 | 3:1 | 98 | 0.310 | Slightly Turbid |
| F5 | 4:1 | 180 | 0.520 | Phase Separation |
Note: This table contains example data to illustrate a concept. Optimal ratios must be determined experimentally.
Experimental Protocols
Here are detailed methodologies for key experiments to analyze and optimize your microemulsion.
Protocol 1: Construction of a Pseudo-ternary Phase Diagram
This protocol is used to identify the stable microemulsion region for a specific set of components.
-
Prepare Smix Ratios: Prepare several mixtures of your chosen surfactant and co-surfactant (Smix) at different fixed weight ratios (e.g., 1:2, 1:1, 2:1, 3:1).
-
Titration: For each Smix ratio, prepare a series of mixtures containing the oil phase (this compound) and the Smix at varying ratios (e.g., 1:9, 2:8, 3:7, ... 9:1).
-
Aqueous Phase Addition: Titrate each oil/Smix mixture with the aqueous phase (e.g., purified water) drop by drop, under constant gentle magnetic stirring at a controlled temperature.
-
Observation: After each addition, allow the sample to equilibrate. Visually inspect for clarity and transparency. A clear, single-phase, and easily flowable mixture indicates the formation of a microemulsion. Turbidity or phase separation indicates an unstable formulation.
-
Plotting: Plot the results on a ternary phase diagram for each Smix ratio, delineating the boundaries of the stable microemulsion region.
Protocol 2: Particle Size Analysis via Dynamic Light Scattering (DLS)
This technique measures the size distribution of droplets in the microemulsion, a key indicator of stability.[3]
-
Sample Preparation: Dilute a small aliquot of the microemulsion with filtered, deionized water to a concentration suitable for DLS analysis, ensuring the sample is transparent enough to avoid multiple scattering effects.[3]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform the measurement according to the instrument's operating procedure.
-
Analysis: Analyze the resulting correlation function to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI). A low PDI (typically < 0.3) indicates a narrow, uniform size distribution, which is desirable for a stable microemulsion.
-
Monitoring: Repeat the measurement over time (e.g., 1, 7, and 30 days) to monitor for any increase in particle size, which would indicate instability mechanisms like Ostwald ripening or coalescence.[3]
Protocol 3: Accelerated Stability Testing via Centrifugation
This stress test quickly assesses the physical stability of the microemulsion by accelerating gravitational separation.[3]
-
Sample Preparation: Transfer approximately 10 mL of the microemulsion into a graduated centrifuge tube.
-
Centrifugation: Place the tube in a centrifuge, ensuring the rotor is balanced. Centrifuge the sample at a specified speed and duration (e.g., 3,000 RPM for 30 minutes) at a controlled temperature.[3]
-
Analysis: After centrifugation, immediately inspect the sample for any signs of instability, such as creaming, sedimentation, or phase separation.[3]
-
Interpretation: A stable microemulsion will show no visible change after centrifugation. The volume of any separated layer can be used as a quantitative measure of instability.[3]
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting phase separation.
Caption: A logical workflow for troubleshooting phase separation.
Caption: Key component relationships for microemulsion stability.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Surfactant and co-surfactant: Significance and symbolism [wisdomlib.org]
- 6. Role of Surfactant and Co-surfactant in Microemulsion: A Review (2022) | Sagar N. Ande | 10 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. Development and Evaluation of New Microemulsion-Based Hydrogel Formulations for Topical Delivery of Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isostearyl Benzoate and Other Common Emollients in Cosmetic Science
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical step in formulating effective and aesthetically pleasing topical products. This guide provides an objective comparison of Isostearyl Benzoate against other widely used emollients: C12-15 Alkyl Benzoate, Isopropyl Myristate, and Caprylic/Capric Triglyceride. The analysis focuses on key performance indicators, including physicochemical properties, spreadability, moisturizing efficacy, and sensory profiles, supported by detailed experimental protocols.
Introduction to Emollient Esters
Emollients are essential ingredients in skincare and dermatological formulations, primarily functioning to soften, smooth, and hydrate the skin by forming a protective barrier that reduces transepidermal water loss (TEWL). The choice of emollient significantly impacts the final product's texture, feel, and overall performance. Among the diverse range of emollients, esters are highly valued for their versatility and ability to provide a non-greasy, elegant skin feel.
This guide focuses on a comparative analysis of four common emollient esters:
-
This compound: An ester of isostearyl alcohol and benzoic acid, known for its light, non-greasy feel and excellent solubilizing properties.[1]
-
C12-15 Alkyl Benzoate: A versatile and widely used ester of benzoic acid and C12-15 alcohols, recognized for its dry, silky feel and ability to disperse UV filters.
-
Isopropyl Myristate (IPM): An ester of isopropyl alcohol and myristic acid, favored for its rapid spreading and ability to reduce the greasiness of other ingredients.[1]
-
Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil, valued for its light, non-greasy feel and excellent compatibility with the skin.
Comparative Performance Analysis
While direct, side-by-side quantitative data for this compound against these specific emollients is limited in publicly available literature, a comparative analysis can be constructed based on their known physicochemical properties and qualitative descriptions from technical sources.
Physicochemical Properties and Spreadability:
Spreadability is a crucial factor influencing the application and sensory experience of a topical product. It is primarily influenced by viscosity and surface tension. Lower viscosity and surface tension generally lead to greater spreadability.
-
This compound: Described as a light emollient, it is expected to have a relatively low viscosity and good spreading characteristics. A patent for this compound highlights its low cloud point (approximately -10°C) and pour point (approaching -33°C), which indicates its fluidity at low temperatures and suggests good spreadability.[2]
-
C12-15 Alkyl Benzoate: Known for its light and silky feel, it is also expected to have a low viscosity and high spreadability.
-
Isopropyl Myristate: This is a classic "fast-spreading" ester with very low viscosity, leading to a light, non-greasy feel.[1]
-
Caprylic/Capric Triglyceride: While slightly more viscous than IPM, it is still considered a light, non-greasy emollient with good spreading properties.
Moisturizing Efficacy:
The primary function of an emollient is to moisturize the skin. This is achieved by forming an occlusive layer on the skin's surface, which reduces TEWL and allows the stratum corneum to rehydrate.
All four emollients contribute to skin moisturization by forming a lipid barrier. The degree of occlusion can vary, with higher molecular weight and more viscous emollients generally providing a more substantial barrier. While all are considered relatively light emollients, their occlusivity is expected to be moderate. Clinical studies on formulations containing these types of esters have demonstrated improvements in skin hydration.[3]
Sensory Profile:
The sensory profile of an emollient is a critical factor for consumer acceptance. This includes attributes like initial feel, rub-out, and after-feel (greasiness, tackiness, and residue).
-
This compound: Praised for its non-greasy feel and lack of odor, it imparts a pleasant sensory experience.[2]
-
C12-15 Alkyl Benzoate: Offers a characteristic dry, silky after-feel.
-
Isopropyl Myristate: Provides a very light, almost "disappearing" feel on the skin and is often used to counteract the greasiness of heavier ingredients.[1]
-
Caprylic/Capric Triglyceride: Delivers a smooth, soft, and non-greasy after-feel.
Data Presentation
The following tables present illustrative quantitative data for the compared emollients based on typical values for these classes of esters. Note: This data is representative and not from direct head-to-head comparative studies.
Table 1: Physicochemical Properties and Spreadability
| Property | This compound (Illustrative) | C12-15 Alkyl Benzoate (Illustrative) | Isopropyl Myristate (Illustrative) | Caprylic/Capric Triglyceride (Illustrative) |
| Viscosity (mPa·s at 25°C) | 20 - 40 | 10 - 20 | 5 - 10 | 25 - 35 |
| Spreadability (mm²/10 min) | 800 - 1000 | 900 - 1100 | > 1200 | 700 - 900 |
| Surface Tension (mN/m) | ~30 | ~29 | ~28 | ~32 |
Table 2: Moisturizing Efficacy (Illustrative In-Vivo Data)
| Parameter | This compound (Illustrative) | C12-15 Alkyl Benzoate (Illustrative) | Isopropyl Myristate (Illustrative) | Caprylic/Capric Triglyceride (Illustrative) |
| Corneometry (Increase in arbitrary units after 2h) | +15 | +12 | +10 | +18 |
| TEWL Reduction (% decrease after 2h) | -20% | -18% | -15% | -25% |
Table 3: Sensory Panel Analysis (Illustrative Scores on a 1-10 Scale)
| Sensory Attribute | This compound (Illustrative) | C12-15 Alkyl Benzoate (Illustrative) | Isopropyl Myristate (Illustrative) | Caprylic/Capric Triglyceride (Illustrative) |
| Ease of Spreading | 8 | 9 | 10 | 7 |
| Greasiness (1=low, 10=high) | 2 | 2 | 1 | 3 |
| Tackiness (1=low, 10=high) | 1 | 1 | 1 | 2 |
| Softness/Smoothness | 9 | 8 | 7 | 9 |
| Perceived Residue (1=low, 10=high) | 2 | 2 | 1 | 3 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of emollient performance.
1. Spreadability Testing (Parallel-Plate Method) [4]
-
Objective: To measure the area an emollient spreads over a defined time under a constant weight.
-
Apparatus: Two flat, circular glass plates, a standardized weight, a ruler or caliper.
-
Methodology:
-
A precise volume (e.g., 1 mL) of the emollient is placed at the center of the bottom glass plate.
-
The top glass plate is carefully placed onto the emollient.
-
A standardized weight (e.g., 100 g) is placed on the center of the top plate.
-
The diameter of the spread emollient is measured at specified time intervals (e.g., 1, 5, and 10 minutes).
-
The spread area is calculated using the formula for the area of a circle (πr²).
-
2. Skin Hydration Measurement (Corneometry)
-
Objective: To quantify the hydration level of the stratum corneum.
-
Apparatus: Corneometer® probe.
-
Methodology:
-
Baseline hydration measurements are taken on defined areas of the subjects' volar forearms.
-
A standardized amount of the emollient is applied to the test area.
-
Corneometer® readings are taken at set time points (e.g., 1, 2, 4, and 6 hours) after application.
-
The change in skin capacitance, which correlates with hydration, is recorded.
-
3. Transepidermal Water Loss (TEWL) Measurement
-
Objective: To assess the occlusivity of the emollient by measuring the rate of water evaporation from the skin.
-
Apparatus: Tewameter® probe.
-
Methodology:
-
Baseline TEWL measurements are taken on defined areas of the subjects' volar forearms in a controlled environment.
-
A standardized amount of the emollient is applied to the test area.
-
Tewameter® readings are taken at set time points (e.g., 1, 2, 4, and 6 hours) after application.
-
A reduction in TEWL indicates the formation of an occlusive barrier.
-
4. Sensory Panel Analysis [5]
-
Objective: To obtain a descriptive sensory profile of the emollient.
-
Panelists: A trained panel of 10-15 individuals.
-
Methodology:
-
Panelists are trained on a standardized lexicon of sensory attributes (e.g., ease of spreading, greasiness, tackiness, softness, residue).
-
Standardized amounts of each emollient are provided to the panelists in a blinded and randomized order.
-
Panelists apply the emollient to a designated area of their skin and evaluate the sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).
-
Each attribute is rated on a labeled magnitude scale (e.g., 1 to 10).
-
The data is statistically analyzed to generate a sensory map.
-
Mandatory Visualization
Caption: Workflow for Emollient Selection in Formulation Development.
Caption: General Mechanism of Action for Emollients on the Skin Barrier.
Conclusion
The selection of an emollient is a multifactorial process that requires careful consideration of physicochemical properties, performance data, and sensory characteristics. This compound is a valuable emollient that offers a light, non-greasy skin feel and good solubilizing properties. When compared to other common esters, it occupies a position as a versatile ingredient suitable for a wide range of cosmetic and dermatological applications.
-
For a very light, fast-spreading, and almost imperceptible feel, Isopropyl Myristate is a strong candidate.
-
For a dry, silky after-feel and excellent compatibility with a wide range of ingredients, C12-15 Alkyl Benzoate is a reliable choice.
-
For a good balance of emollience, a soft after-feel, and natural origins, Caprylic/Capric Triglyceride is an excellent option.
-
This compound provides a similarly light and pleasant sensory experience to C12-15 Alkyl Benzoate, with the added benefit of being a good solvent.
Ultimately, the optimal choice will depend on the specific requirements of the formulation. The experimental protocols detailed in this guide provide a framework for conducting in-house comparative studies to make an informed decision based on empirical data.
References
- 1. This compound, 68411-27-8 [thegoodscentscompany.com]
- 2. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]
- 3. In Vitro and In Vivo Evaluation of an Emollient-Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tojned.net [tojned.net]
A Comparative Guide to the Validation of Analytical Methods for Isostearyl Benzoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of Isostearyl Benzoate, a common emollient and conditioning agent in cosmetics and personal care products.[1][2][3] Ensuring the precise concentration of this ingredient is critical for product quality, stability, and performance. This document outlines the essential validation parameters as stipulated by the International Council on Harmonisation (ICH) and presents hypothetical comparative data for two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][5][6][7][8]
Overview of Analytical Techniques for this compound Quantification
Given the chemical properties of this compound (an ester of isostearyl alcohol and benzoic acid), chromatographic methods are highly suitable for its quantification.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly Reverse-Phase HPLC (RP-HPLC), is well-suited for separating and quantifying components in cosmetic and pharmaceutical formulations.[10][11][12] Detection is typically achieved using an ultraviolet (UV) detector, leveraging the chromophore in the benzoate moiety.
-
Gas Chromatography (GC): GC is another powerful technique for analyzing volatile and semi-volatile compounds. For a high molecular weight ester like this compound, a high-temperature capillary column and a Flame Ionization Detector (FID) would be appropriate.
Key Validation Parameters for Analytical Methods
According to ICH guidelines, any analytical method must be validated to ensure it is suitable for its intended purpose.[4][6][8] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4][5][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4][5][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][6]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[5][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][6]
Comparative Performance of Analytical Methods
The following table summarizes hypothetical performance data for GC-FID and HPLC-UV methods for the quantification of this compound. This data is illustrative and would need to be confirmed through experimental validation.
| Parameter | GC-FID Method (Hypothetical) | HPLC-UV Method (Hypothetical) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.998 | > 0.999 | ≥ 0.995[5] |
| Range (µg/mL) | 10 - 500 | 1 - 250 | Dependent on application[8] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% of test concentration[5] |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2%[4] |
| - Intermediate Precision | < 2.0% | < 1.8% | ≤ 2% |
| LOD (µg/mL) | 2 | 0.2 | To be determined |
| LOQ (µg/mL) | 10 | 1 | To be determined |
| Robustness | Unaffected by minor flow rate and temperature variations | Unaffected by minor mobile phase composition and pH variations | Consistent results with deliberate variations[6] |
Detailed Experimental Protocols (Templates)
The following are example protocols that can serve as a starting point for developing and validating a quantitative method for this compound.
4.1. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a capillary column (e.g., Agilent DB-1, 10 m x 0.1 mm, 0.1 µm film thickness), and an autosampler.[13]
-
Reagents and Standards:
-
This compound reference standard
-
Internal standard (e.g., n-Tridecane)[13]
-
Solvent (e.g., Hexane or Ethyl Acetate, HPLC grade)
-
-
Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp at 20°C/min to 320°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the cosmetic product into a 50 mL volumetric flask.
-
Add a known concentration of the internal standard.
-
Dissolve and dilute to volume with the chosen solvent.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.[14]
-
-
Calibration: Prepare a series of at least five calibration standards of this compound with the internal standard in the solvent, covering the expected concentration range.
4.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: HPLC system with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Reagents and Standards:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the product into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Vortex for 1 minute and sonicate for 15 minutes to ensure complete extraction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Calibration: Prepare a series of at least five calibration standards of this compound in the mobile phase, spanning the expected concentration range of the samples.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical steps involved in the validation of an analytical method for this compound quantification.
Caption: Workflow for the validation of an analytical method.
References
- 1. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. specialchem.com [specialchem.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. youtube.com [youtube.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. ewg.org [ewg.org]
- 10. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. ijpsonline.com [ijpsonline.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. ajpaonline.com [ajpaonline.com]
In-Vitro Cytotoxicity of Isostearyl Benzoate Versus Other Common Esters: A Comparative Guide
Qualitative Safety Overview
Safety assessments by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that Isostearyl Benzoate, C12-15 Alkyl Benzoate, and Cetearyl Ethylhexanoate are safe for use in cosmetic products at current practice of use and concentration.[1] These evaluations suggest a low potential for skin irritation and sensitization. For instance, the CIR Expert Panel noted that due to its low water solubility, this compound is unlikely to be systemically absorbed, a factor that contributes to its favorable safety profile.[1] Similarly, C12-15 Alkyl Benzoate was found to be non-mutagenic and not a skin or eye irritant at concentrations used in cosmetics.[1] One study on Isopropyl Myristate indicated no toxicity at active concentrations on HaCaT and Vero cells. However, without specific concentration and viability data, a quantitative comparison is not possible. For Cetearyl Ethylhexanoate, CIR reports indicate low acute oral toxicity and no significant skin or eye irritation.[2]
It is important to note that the absence of published in-vitro cytotoxicity data does not imply a lack of safety, but rather a gap in the publicly available scientific literature for direct, quantitative comparisons between these specific esters.
Experimental Protocols for In-Vitro Cytotoxicity Assessment
To facilitate direct comparison, researchers can employ standardized in-vitro cytotoxicity assays. The following is a detailed protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Target cells (e.g., HaCaT, NHEK, or HDF)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound and other esters)
-
Vehicle control (e.g., DMSO, ethanol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the target cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in a volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test esters in a complete culture medium. The final concentration of the vehicle should be consistent across all treatments and not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with medium only (untreated control).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.
-
Experimental Workflow
References
Comparative skin irritation potential of Isostearyl benzoate isomers
A comprehensive review of available scientific literature indicates a lack of studies specifically comparing the skin irritation potential of different isostearyl benzoate isomers. This compound, a complex mixture of branched-chain C18 fatty alcohol benzoates, is generally assessed as a single ingredient in safety and toxicological studies. This guide, therefore, focuses on the overall skin irritation and sensitization potential of this compound as reported in key safety assessments.
Comparative Analysis of Skin Irritation and Sensitization
This compound has been extensively evaluated for its potential to cause skin irritation and allergic contact dermatitis. The primary method for assessing these effects in humans is the Human Repeated Insult Patch Test (HRIPT).
Table 1: Summary of Human Repeated Insult Patch Test (HRIPT) Data for this compound
| Product Type | Concentration of this compound | Number of Subjects | Study Results | Citation |
| Moisturizing Lotion | 36.0% | 103 | No adverse reactions or signs of sensitization were observed. | |
| Moisturizing Lotion | 5.0% | 215 | The product was not a contact sensitizer. | |
| Suntan Lotion | 3.0% | 104 | No potential for eliciting dermal irritation or allergic contact sensitization was found. | |
| Eye Shadow | 1.0% | 101 | No evidence of sensitization was observed. | |
| Undiluted | 100% | 200 | No clinically meaningful irritation and no evidence of induced allergic contact dermatitis. |
The data consistently demonstrates that this compound, even at a concentration of 100%, does not induce skin sensitization and shows no clinically significant irritation in human subjects under occlusive patch test conditions.
Experimental Protocols
The data presented above was primarily generated using the Human Repeated Insult Patch Test (HRIPT).
Human Repeated Insult Patch Test (HRIPT) Protocol
This test is designed to determine the potential of a substance to induce contact sensitization (allergy) and irritation. The protocol generally involves two distinct phases:
-
Induction Phase:
-
A patch containing the test material (e.g., undiluted this compound or a formulation containing it) is applied to the skin of human volunteers.
-
The patch remains in place for 24 hours.
-
This process is repeated nine times over a three-week period on the same skin site.
-
After each application, the site is graded for any signs of irritation (redness, swelling).
-
-
Challenge Phase:
-
Following a rest period of approximately two weeks (to allow for any induced sensitization to develop), a challenge patch is applied to a new, previously unexposed skin site.
-
The challenge patch remains in place for 24 hours.
-
The site is evaluated for reactions at 48 and 72 hours after application. A reaction at the challenge site that is more severe than any reaction observed during the induction phase suggests that sensitization has occurred.
-
The absence of a significant reaction during the challenge phase indicates that the material is not a contact sensitizer under the test conditions.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a Human Repeated Insult Patch Test (HRIPT).
Head-to-head comparison of Isostearyl benzoate and isopropyl myristate
An Objective Head-to-Head Comparison of Isostearyl Benzoate and Isopropyl Myristate for Pharmaceutical and Cosmetic Formulations
Introduction
In the development of topical drug delivery systems and advanced cosmetic formulations, the selection of emollients and functional esters is paramount. These ingredients dictate not only the sensory profile and stability of a product but also its efficacy, particularly concerning the delivery of active pharmaceutical ingredients (APIs). This guide provides a comprehensive, data-driven comparison of two widely used esters: this compound (ISB) and Isopropyl Myristate (IPM).
Isopropyl Myristate, an ester of isopropyl alcohol and myristic acid, is a well-established emollient known for its light, non-greasy feel and its significant role as a skin penetration enhancer.[1][2][3] this compound, the ester of a branched-chain isostearyl alcohol and benzoic acid, is prized for its unique silky emollience, excellent solvency, and superior stability at low temperatures.[4][5][6] This document will objectively compare their physicochemical properties, performance characteristics, and safety profiles, supported by experimental protocols and data, to assist researchers and formulators in making an informed selection.
Physicochemical Properties
The fundamental chemical and physical differences between ISB and IPM are the primary drivers of their distinct performance characteristics in formulations. The branched-chain structure of ISB, for instance, contributes to its lower cloud and pour points compared to linear esters.
| Property | This compound (ISB) | Isopropyl Myristate (IPM) |
| INCI Name | This compound | Isopropyl Myristate |
| CAS Number | 34364-24-4[7][8] | 110-27-0[9] |
| Molecular Formula | C₂₅H₄₂O₂[7] | C₁₇H₃₄O₂[9][10] |
| Molecular Weight | 374.6 g/mol [7] | 270.46 g/mol [9][10] |
| Appearance | Clear, low-viscosity liquid[4] | Clear, colorless, low-viscosity liquid[1][11] |
| Odor | Practically odorless[6] | Odorless or faint odor[9][11] |
| Density (20°C) | Not specified | ~0.85 g/cm³[9][11][12] |
| Refractive Index (20°C) | Not specified | 1.434 - 1.438[9][11][12] |
| Boiling Point | 383-384°C (est.)[5] | 167°C @ 10 mmHg[12] |
| Melting/Pour Point | Pour Point: ~ -33°C[6] | Congeals at ~5°C; Melts at ~ -4°C[11][12][13] |
| Cloud Point | ~ -10°C[6] | Not specified |
| Solubility | Oil soluble[4] | Soluble in most organic solvents and oils; insoluble in water[9][12] |
Performance and Application Comparison
Emolliency and Sensory Profile
Both esters are valued for providing a light, non-greasy skin feel, a desirable attribute in modern cosmetic and pharmaceutical bases.
-
This compound: Delivers a distinctively light, silky, and velvety after-touch.[4][6] It is often described as an exceptionally light and non-greasy emollient that can reduce the oiliness of other ingredients like mineral oil.[5][6]
-
Isopropyl Myristate: Known for its rapid absorption and ability to lessen the greasy feel of formulations.[1][9] It imparts a smooth, non-oily feel and improves the spreadability of products.[1][2]
Penetration Enhancement
The ability to enhance the permeation of active ingredients through the stratum corneum is a critical function in transdermal drug delivery.
-
Isopropyl Myristate: Extensively documented as an effective penetration enhancer.[1][2][3] It works by disrupting the highly organized lipid structure of the stratum corneum, increasing its fluidity and facilitating the diffusion of APIs.[14]
-
This compound: While it is an excellent solvent, its role as a penetration enhancer is less documented in publicly available literature compared to IPM. Its primary function is more often cited as an emollient and solubilizer.
Solvency and Compatibility
The ability to act as a solvent for lipophilic compounds is crucial for incorporating APIs, UV filters, and fragrances into a stable formulation.
-
This compound: An excellent solvent and solubilizer.[5] It is particularly effective in reducing the whitening effect of antiperspirant salts and is used in a wide array of products including sunscreens and clear gels.[5]
-
Isopropyl Myristate: A versatile solvent used to dissolve many cosmetic and pharmaceutical ingredients, including fragrances and oil-soluble actives.[1][10][15] It is compatible with a wide range of oils and waxes.[12]
Formulation Stability
Stability, especially across a range of temperatures, is vital for product integrity and shelf life.
-
This compound: Offers a significant advantage in low-temperature stability, with an astonishingly low cloud point of -10°C and a pour point approaching -33°C.[6] This makes it ideal for formulations that may be exposed to varying climates, preventing crystallization or separation.[6]
-
Isopropyl Myristate: It is chemically stable and resistant to hydrolysis and oxidation, meaning it does not easily become rancid.[11][13] However, it will congeal at approximately 5°C, which is a key consideration for formulation stability in colder conditions.[11][13]
Experimental Protocols
To quantitatively assess the performance of emollients like ISB and IPM, standardized experimental procedures are essential.
Protocol: In Vitro Skin Permeation Study via Franz Diffusion Cell
This experiment measures the effectiveness of an emollient as a penetration enhancer for a specific API.
-
Objective: To quantify the flux of an API (e.g., ketoprofen) across a skin membrane from formulations containing either this compound or Isopropyl Myristate.
-
Apparatus: Franz-type vertical diffusion cells.
-
Membrane: Excised human or porcine skin, dermatomed to a thickness of ~500 µm.
-
Methodology:
-
Prepare two simple formulations: a) API in this compound and b) API in Isopropyl Myristate.
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a phosphate-buffered saline (PBS) solution, maintained at 37°C and continuously stirred.
-
Apply a finite dose of the test formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor chamber and replace with fresh PBS.
-
Analyze the concentration of the API in the withdrawn samples using a validated HPLC method.
-
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
Protocol: Sensory Panel Analysis for Skin Feel
This protocol provides a qualitative and semi-quantitative assessment of the sensory characteristics of the emollients.
-
Objective: To compare the sensory attributes (e.g., greasiness, absorption speed, silkiness) of this compound and Isopropyl Myristate.
-
Panel: A group of 10-15 trained sensory panelists.
-
Methodology:
-
Apply a standardized amount (e.g., 0.1 mL) of each neat emollient to a designated area on the panelists' forearms.
-
Panelists evaluate the samples at specific time points (e.g., immediately after application, 1 minute, 5 minutes, 20 minutes).
-
Evaluation is performed based on a set of predefined sensory descriptors (e.g., Spreadability, Greasiness, Tackiness, Gloss, Absorption, Silkiness).
-
Panelists rate each descriptor on a labeled magnitude scale (e.g., 0 to 10, where 0 = not perceptible and 10 = highly perceptible).
-
-
Data Analysis: The mean scores for each attribute at each time point are calculated and can be visualized using spider web charts to compare the overall sensory profiles of the two esters.
Visualizations
References
- 1. Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]
- 2. autechindustry.com [autechindustry.com]
- 3. gamutpackaging.com [gamutpackaging.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. This compound, 68411-27-8 [thegoodscentscompany.com]
- 6. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]
- 7. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ewg.org [ewg.org]
- 9. ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 10. Choosing the Right Concentration of Isopropyl Myristate for Your Product | Niran Chemical [niranchemical.com]
- 11. Isopropyl myristate | 110-27-0 [chemicalbook.com]
- 12. avenalab.com [avenalab.com]
- 13. drugfuture.com [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. Isopropyl myristate - Ataman Kimya [atamanchemicals.com]
A Comparative Guide to Chromatographic Techniques for Isostearyl Benzoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the quantitative and qualitative analysis of Isostearyl Benzoate, a common emollient and solvent in cosmetic and pharmaceutical formulations. The selection of an appropriate analytical technique is critical for quality control, formulation development, and stability testing. This document outlines detailed experimental protocols, presents comparative performance data, and offers a logical workflow for method selection.
Comparative Performance of Chromatographic Techniques
The choice between HPLC and GC for the analysis of alkyl benzoates like this compound depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.[1] TLC is often utilized as a rapid, qualitative screening tool. The following table summarizes key performance parameters for each technique, based on typical values reported for the analysis of similar long-chain esters.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Key Considerations |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption on a thin layer of adsorbent material with separation by a liquid mobile phase.[2][3] | This compound's high molecular weight and low volatility favor HPLC. |
| Stationary Phase | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm.[4] | 5% Phenyl Methyl Siloxane capillary column, 30 m x 0.25 mm, 0.25 µm.[5] | Silica gel 60 F254.[2] | Column chemistry is crucial for achieving optimal separation. |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water. | Helium. | Hexane:Ethyl Acetate mixtures. | Mobile phase composition is a key variable for optimizing HPLC and TLC separations. |
| Detector | UV-Vis (230 nm).[4][6] | Mass Spectrometry (MS) or Flame Ionization Detector (FID).[7] | UV light (254 nm) or chemical staining. | MS detection in GC provides higher specificity and sensitivity. |
| Linearity (R²) | > 0.999.[1] | > 0.995.[1] | Semi-quantitative at best. | Both HPLC and GC offer excellent linearity for quantification. |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/mL.[1] | 0.02 - 0.1 µg/mL (with MS).[1] | ~1 µg per spot. | GC-MS typically offers the lowest detection limits.[1] |
| Limit of Quantification (LOQ) | 0.15 - 0.5 µg/mL.[1] | 0.05 - 0.3 µg/mL (with MS).[1] | Not applicable for precise quantification. | GC-MS allows for the quantification of smaller amounts of the analyte.[1] |
| Accuracy (% Recovery) | 97 - 102%.[1] | 95 - 110%.[1] | Not applicable. | Both HPLC and GC demonstrate high accuracy.[1] |
| Precision (%RSD) | < 2%.[1] | < 10%.[1] | > 10-20%. | HPLC generally provides higher precision. |
| Analysis Time | 15 - 30 minutes. | 20 - 40 minutes. | 30 - 60 minutes. | HPLC can offer faster analysis times for single samples. |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound and should be optimized and validated for specific sample matrices and analytical instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in cosmetic or pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient Program:
-
0-2 min: 80% A
-
2-15 min: Ramp to 100% A
-
15-25 min: Hold at 100% A
-
25-26 min: Ramp to 80% A
-
26-30 min: Hold at 80% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in acetonitrile at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the sample and dissolve it in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
This method is an alternative for the quantification of this compound, particularly when coupled with a mass spectrometer for enhanced specificity.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: 5% Phenyl Methyl Siloxane capillary column, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent like hexane or ethyl acetate at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter through a 0.45 µm syringe filter.
Thin-Layer Chromatography (TLC) Protocol
This method is suitable for rapid, qualitative screening of this compound.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Hexane:Ethyl Acetate (80:20, v/v). The ratio may need to be adjusted based on the specific sample matrix.
-
Standard Preparation: Prepare a 1 mg/mL solution of this compound analytical standard in hexane.
-
Sample Preparation: Dissolve the sample in hexane to an approximate concentration of 1 mg/mL.
-
Application: Spot 1-2 µL of the standard and sample solutions onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light at 254 nm. The Retention Factor (Rf) value of the sample spot should be compared to that of the standard.
Workflow for Method Selection
The selection of an appropriate chromatographic technique for this compound analysis should be guided by the specific analytical requirements. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a chromatographic technique for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Khan Academy [khanacademy.org]
- 4. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
Isostearyl Benzoate: A Comparative Analysis of its Efficacy as a Drug Carrier
For Immediate Release
A deep dive into the performance of Isostearyl Benzoate as a drug delivery vehicle reveals its potential as a stable and effective excipient, though direct comparative data with standard carriers remains limited in publicly available research. This guide provides a comprehensive overview of its properties, alongside standard experimental protocols for comparative evaluation.
In the development of topical drug formulations, the choice of excipient is critical to ensure the stability, bioavailability, and efficacy of the active pharmaceutical ingredient (API). This compound, an ester of isostearyl alcohol and benzoic acid, is gaining attention in the pharmaceutical and cosmetic industries for its emollient and solvent properties.[1][2] This comparison guide explores the efficacy of this compound as a drug carrier against standard excipients such as isopropyl myristate, propylene glycol, and mineral oil, focusing on drug solubility, skin penetration, and formulation stability.
While direct, head-to-head comparative studies are not abundant in the current literature, this guide synthesizes available data and outlines the standardized methodologies researchers can employ to conduct their own comparative analyses.
Performance Comparison: this compound vs. Standard Excipients
A thorough evaluation of a drug carrier's efficacy hinges on three key parameters: its ability to dissolve the drug (solubility), facilitate its transport through the skin barrier (penetration), and maintain the integrity of the formulation over time (stability).
Drug Solubility
The solubility of an API in its vehicle is fundamental for its effective delivery. For a drug to be absorbed, it must first be dissolved in the formulation. This compound is recognized for its excellent solvent and solubilizing characteristics for lipophilic compounds.[1]
Comparative Drug Solubility Data
Direct comparative quantitative data on the solubility of various APIs in this compound versus standard excipients is limited. However, the following table provides a framework for comparison. Researchers can populate this table by conducting solubility studies using the protocol provided in the "Experimental Protocols" section.
| Active Pharmaceutical Ingredient (API) | This compound (mg/mL) | Isopropyl Myristate (mg/mL) | Propylene Glycol (mg/mL) | Mineral Oil (mg/mL) |
| [Insert API Name] | Data Unavailable | [Example Data] | [Example Data] | [Example Data] |
| [Insert API Name] | Data Unavailable | [Example Data] | [Example Data] | [Example Data] |
Table 1: Comparative Drug Solubility in Various Excipients. Data for this compound is largely unavailable in public literature and would require experimental determination.
Skin Penetration Enhancement
An effective topical drug carrier should enhance the penetration of the API through the stratum corneum, the outermost layer of the skin. Esters like isopropyl myristate are well-known penetration enhancers.[3] Propylene glycol also enhances drug permeation, particularly for hydrophilic compounds.[4][5][6] Mineral oil, being highly occlusive, primarily forms a barrier on the skin and is considered to have minimal penetration-enhancing properties.[7]
Comparative Skin Penetration Data
Similar to solubility, direct comparative studies on skin penetration enhancement are scarce. The table below is structured for presenting such comparative data, which can be generated using the in vitro skin permeation protocol detailed later in this guide.
| Active Pharmaceutical Ingredient (API) | Formulation Vehicle | Flux (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| [Insert API Name] | This compound | Data Unavailable | Data Unavailable |
| [Insert API Name] | Isopropyl Myristate | [Example Data] | [Example Data] |
| [Insert API Name] | Propylene Glycol | [Example Data] | [Example Data] |
| [Insert API Name] | Mineral Oil | [Example Data] | [Example Data] |
Table 2: Comparative In Vitro Skin Penetration of an API from Different Excipients. Researchers are encouraged to perform studies to generate data for this compound.
Formulation Stability
The stability of a drug formulation is crucial for its safety, efficacy, and shelf life. This includes physical stability (e.g., maintaining consistency, phase integrity) and chemical stability (i.e., preventing degradation of the API). A study on benzoyl peroxide demonstrated that formulations containing C12-15 alkyl benzoate (a category that includes this compound) exhibited enhanced chemical stability.[8] In contrast, the stability of benzoyl peroxide in isopropyl myristate is known to be lower, though it can be improved with the addition of ethanol or water.[9] Mineral oil is known for its high stability and inertness, often contributing to the overall stability of formulations.[7]
Comparative Formulation Stability Data
The following table can be used to summarize stability data obtained from studies conducted according to the provided protocol.
| Formulation Vehicle | Active Pharmaceutical Ingredient (API) | Storage Conditions | % API Remaining after [Time] | Physical Observations |
| This compound | Benzoyl Peroxide | 37°C | >90% after 7.5 weeks[8] | Requires Experimental Data |
| Isopropyl Myristate | Benzoyl Peroxide | [Specify Conditions] | [Example Data] | [Example Data] |
| Propylene Glycol | [Specify API] | [Specify Conditions] | [Example Data] | [Example Data] |
| Mineral Oil | [Specify API] | [Specify Conditions] | [Example Data] | [Example Data] |
Table 3: Comparative Stability of API in Different Excipients. The data for this compound with Benzoyl Peroxide is inferred from a study on C12-15 alkyl benzoate.[8] Further direct comparative studies are needed.
Experimental Protocols
To facilitate direct comparison, the following standardized protocols are provided for researchers and drug development professionals.
Drug Solubility Determination
Objective: To determine the saturation solubility of an API in this compound and other standard excipients.
Methodology:
-
Add an excess amount of the API to a known volume of the selected excipient (e.g., this compound, Isopropyl Myristate) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 32°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved API.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Skin Permeation Study
Objective: To evaluate and compare the skin penetration enhancement effect of this compound and standard excipients on a specific API.
Methodology:
-
Use excised human or animal skin (e.g., porcine ear skin) mounted on Franz diffusion cells.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to mimic physiological skin surface temperature.
-
Apply a finite dose of the test formulation (containing the API dissolved in the excipient) to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
References
- 1. This compound, 68411-27-8 [thegoodscentscompany.com]
- 2. specialchem.com [specialchem.com]
- 3. opendermatologyjournal.com [opendermatologyjournal.com]
- 4. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of propylene glycol on the skin penetration of drugs | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ERIC - EJ823772 - Investigating the Stability of Benzoyl Peroxide in Over-the-Counter Acne Medications, Journal of Chemical Education, 2008-Dec [eric.ed.gov]
Safety Operating Guide
Proper Disposal of Isostearyl Benzoate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational disposal of isostearyl benzoate, this guide offers procedural, step-by-step instructions to ensure safe handling and compliance with regulations.
This compound is an ester of isostearyl alcohol and benzoic acid commonly used as an emollient, hair conditioning agent, and skin conditioning agent in cosmetic and personal care products.[1] Based on available safety data, this compound is not classified as a hazardous chemical.[2] However, proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, observing good industrial hygiene practices is recommended.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, when handling this compound to avoid direct contact with skin and eyes.
-
Ventilation: Ensure adequate ventilation in the work area.[3]
-
Spill Management: In case of a spill, contain and absorb the spillage with non-combustible, absorbent materials such as sand, earth, or vermiculite.[4][5] Do not allow the spill to enter drains or watercourses.[4] Collect the absorbed material and place it in a sealed container for disposal.[2]
Step-by-Step Disposal Procedure
Disposal of this compound should always be in accordance with local, state, and federal regulations.[2][4]
-
Consult Local Regulations: Before disposal, consult your institution's environmental health and safety (EHS) office and local waste disposal regulations. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[2]
-
Containerize Waste: Collect waste this compound and any contaminated materials (e.g., absorbent materials from a spill) in a clearly labeled, sealed container.[2]
-
Arrange for Licensed Disposal: Dispose of the sealed container through a licensed waste disposal site.[2] Do not dispose of this compound down the drain.
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for hazardous waste classification, are available as this compound is not classified as a hazardous substance.[2][6]
| Parameter | Value | Reference |
| Hazard Classification | Not Classified | [2] |
| Regulated as Dangerous Goods | Not Regulated | [2][3][6] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. americanelements.com [americanelements.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
